Ethyl 3-[(3-phenylpropyl)amino]propanoate
Description
The exact mass of the compound Ethyl 3-[(3-phenylpropyl)amino]propanoate is 235.157228913 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-[(3-phenylpropyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(3-phenylpropyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-phenylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)10-12-15-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWYQRHYEHCZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-[(3-phenylpropyl)amino]propanoate molecular structure
Molecular Architecture and Synthetic Utility of Ethyl 3-[(3-phenylpropyl)amino]propanoate: A Technical Guide
Executive Overview & Molecular Significance
In the landscape of modern drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for developing proteolytically stable therapeutics. Ethyl 3-[(3-phenylpropyl)amino]propanoate (CAS: 229630-51-7)[1] is a highly versatile, functionalized β -amino acid ester. It serves as a critical building block in the synthesis of peptidomimetics, foldamers, and targeted pharmacophores[2][3].
The molecule features a flexible 3-phenylpropyl lipophilic tail—ideal for anchoring into deep hydrophobic pockets of G-protein-coupled receptors (GPCRs) or enzymatic active sites—paired with a secondary amine and an ethyl ester. These dual reactive handles allow for orthogonal functionalization, making it an indispensable scaffold for medicinal chemists aiming to modulate the conformation and dynamics of bioactive compounds[3].
Physicochemical Architecture
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of the molecule.
Table 1: Physicochemical Profiling of Ethyl 3-[(3-phenylpropyl)amino]propanoate
| Property | Value | Structural Implication |
| Molecular Formula | C₁₄H₂₁NO₂ | Defines the core β -alanine derivative architecture. |
| Molecular Weight | 235.32 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski’s Rule of 5. |
| LogP (Calculated) | ~2.6 | Optimal lipophilicity for membrane permeability; driven by the phenylpropyl moiety. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Excellent for blood-brain barrier (BBB) penetration if required for CNS targets. |
| Hydrogen Bond Donors | 1 | The secondary amine acts as a precise H-bond donor and nucleophilic handle. |
| Hydrogen Bond Acceptors | 3 | Provided by the ester oxygens and the amine nitrogen. |
| Rotatable Bonds | 8 | High flexibility allows the molecule to adopt multiple bioactive conformations (e.g., induced fit). |
Synthetic Workflow: The Aza-Michael Addition Protocol
The most efficient and atom-economical route to synthesize this molecule is via the aza-Michael addition of 3-phenylpropylamine to ethyl acrylate[4][5].
Causality of Experimental Choices: Historically, secondary amines are synthesized via reductive amination. However, reacting 3-phenylpropanal with β -alanine ethyl ester requires stoichiometric reducing agents and often suffers from over-alkylation. The aza-Michael addition bypasses these issues. By utilizing absolute ethanol as a protic solvent, we stabilize the zwitterionic enolate intermediate. This solvent-mediated stabilization dramatically lowers the activation energy for the critical proton transfer step, eliminating the need for heavy metal or Lewis acid catalysts[6]. Furthermore, strict temperature control (0 °C to ambient) is maintained to kinetically favor mono-alkylation and suppress the formation of tertiary amine byproducts.
Fig 1: Mechanistic workflow of the aza-Michael addition forming the target secondary amine.
Step-by-Step Methodology
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (10.0 mmol, 1.0 equiv) in 20 mL of absolute ethanol.
-
Initiation: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add ethyl acrylate (10.5 mmol, 1.05 equiv) over 10 minutes. The slight excess ensures complete consumption of the primary amine.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12–16 hours.
-
Isolation: Concentrate the crude mixture under reduced pressure to remove ethanol and unreacted ethyl acrylate. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2 to 1:1 gradient containing 1% triethylamine to prevent streaking).
The Self-Validating System
To guarantee protocol integrity, this workflow relies on a built-in self-validation checkpoint. At the 12-hour mark, an aliquot is drawn and subjected to Thin Layer Chromatography (TLC) using a Ninhydrin stain .
-
Validation Metric: The target secondary amine will develop a distinct reddish-brown spot upon heating. If the reaction has over-proceeded to the unwanted tertiary amine (bis-addition), the spot will remain colorless under Ninhydrin.
-
Spectroscopic Check: The crude ¹H NMR must display exactly one exchangeable N-H proton upon D₂O shake. Zero exchangeable protons definitively flags a bis-alkylation failure, prompting immediate protocol abortion and temperature recalibration.
Analytical Signatures
Accurate characterization is paramount for downstream medicinal chemistry applications. The purified Ethyl 3-[(3-phenylpropyl)amino]propanoate exhibits the following definitive spectral signatures:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.15 (m, 5H, Ar-H), 4.14 (q, J = 7.1 Hz, 2H, O-CH₂), 2.88 (t, J = 6.5 Hz, 2H, N-CH₂), 2.68 (t, J = 7.5 Hz, 2H, Ar-CH₂), 2.51 (t, J = 6.5 Hz, 2H, CO-CH₂), 1.84 (quintet, J = 7.2 Hz, 2H, CH₂), 1.65 (br s, 1H, N-H), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
-
Mass Spectrometry (ESI+): Calculated for C₁₄H₂₂NO₂⁺ [M+H]⁺: 236.16; Found: m/z 236.2.
-
Infrared Spectroscopy (FT-IR, neat): 3320 cm⁻¹ (N-H stretch, confirming secondary amine), 1735 cm⁻¹ (C=O stretch, ester).
Downstream Derivatization in Medicinal Chemistry
The true value of Ethyl 3-[(3-phenylpropyl)amino]propanoate lies in its orthogonal reactivity. β -amino acids have been shown to drastically increase the resistance of peptides to enzymatic proteolysis while inducing highly specific secondary structures (such as 14-helices)[2][7].
By selectively reacting the secondary amine or saponifying the ester, researchers can rapidly generate libraries of biologically active foldamers or targeted GPCR ligands.
Fig 2: Downstream derivatization pathways for medicinal chemistry applications.
References
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: ResearchGate URL:[Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Aza‐Michael Reaction: A Decade Later – Is the Research Over? Source: CoLab / European Journal of Organic Chemistry URL:[Link]
-
The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components Source: PubMed (Helvetica Chimica Acta) URL:[Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-[(3-phenylpropyl)amino]propanoate: Physicochemical Properties and Synthetic Pathways
Introduction
Ethyl 3-[(3-phenylpropyl)amino]propanoate is a secondary amine ester with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Its structure, featuring a phenylpropyl group attached to an ethyl propanoate backbone via a secondary amine, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of its physical and chemical properties, drawing upon available data for structurally related compounds to provide estimations where direct experimental values are not available. It also details a plausible synthetic route and outlines key safety considerations for handling.
Physicochemical Properties
Precise experimental data for Ethyl 3-[(3-phenylpropyl)amino]propanoate is not extensively documented in publicly available literature. However, we can infer its properties based on its constituent functional groups and by referencing analogous compounds.
| Property | Estimated Value/Information | Source/Basis of Estimation |
| Molecular Formula | C14H21NO2 | Calculated |
| Molecular Weight | 235.32 g/mol | Calculated |
| Appearance | Likely a pale-yellow to yellow solid or liquid | Based on similar compounds like Ethyl 3-amino-3-phenylpropanoate[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents and less soluble in water | Based on the hydrophobic nature of the phenylpropyl group and the ester functionality[2] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Inert atmosphere recommended. | General recommendation for secondary amines and esters[1][3] |
Chemical Structure and Identification
-
IUPAC Name: Ethyl 3-[(3-phenylpropyl)amino]propanoate
-
SMILES: C1=CC=C(C=C1)CCCNCCC(=O)OCC
-
InChI Key: (Not available)
-
CAS Number: (Not available)
Synthesis and Reactivity
A plausible and efficient method for the synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate involves a reductive amination reaction. This common and versatile reaction in organic chemistry forms a new amine by the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
The synthesis can be achieved by reacting 3-phenylpropanal with ethyl 3-aminopropanoate in the presence of a reducing agent such as sodium triacetoxyborohydride [NaBH(OAc)3].
Caption: Reductive amination pathway for the synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 3-phenylpropanal (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethyl 3-aminopropanoate (1.0-1.2 eq).
-
Formation of Imine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired Ethyl 3-[(3-phenylpropyl)amino]propanoate.
Reactivity Profile
-
Amine Functionality: The secondary amine is nucleophilic and can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and tertiary amines, respectively.
-
Ester Functionality: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propyl and propanoate chains, the methyl protons of the ethyl group, and a broad singlet for the amine proton.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the propyl and propanoate chains, the carbonyl carbon of the ester, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and a strong C=O stretch from the ester functional group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of various functional groups.
Applications in Drug Development
The structural motifs present in Ethyl 3-[(3-phenylpropyl)amino]propanoate make it a valuable intermediate in medicinal chemistry. The secondary amine and ester functionalities provide handles for derivatization, allowing for the synthesis of a library of compounds for screening against various biological targets. The phenylpropyl group can be important for binding to hydrophobic pockets in proteins. Similar structures are often explored in the development of various therapeutic agents.[4][5]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for Ethyl 3-[(3-phenylpropyl)amino]propanoate is not available. Therefore, handling precautions should be based on the safety information for structurally related compounds.
-
General Handling: Handle in a well-ventilated place.[3][6] Wear suitable protective clothing, including gloves and safety goggles.[3][7] Avoid contact with skin and eyes.[3][7] Avoid formation of dust and aerosols.[3][8]
-
First-Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[3][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
Disclaimer: The information provided in this guide is for research and informational purposes only. The physical and chemical properties are largely estimated based on structurally similar compounds due to the lack of specific experimental data for Ethyl 3-[(3-phenylpropyl)amino]propanoate. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
References
-
Molport. (n.d.). ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
- Capot Chemical Co., Ltd. (2013, August 27).
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved from [Link]
- Filo. (2024, December 12). Figure A: 1H NMR spectrum of ethyl pr...
- TCI AMERICA. (2024, December 14).
- Benchchem. (n.d.). physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)
-
PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
- IntechOpen. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 24).
- Benchchem. (n.d.).
-
ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]
-
MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
- Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
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- 4. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 8. capotchem.cn [capotchem.cn]
Introduction to N-substituted beta-amino esters
Engineering N-Substituted β -Amino Esters: A Technical Guide to Synthesis, Peptidomimetics, and Polymeric Gene Delivery
Executive Overview
N-substituted β -amino esters represent a highly versatile class of chemical intermediates characterized by a nitrogen atom attached to the beta-carbon of an ester group. In modern drug development and materials science, these motifs serve two distinct but equally critical functions:
-
As small-molecule building blocks for protease-resistant peptidomimetics.
-
As the repeating monomeric units in Poly( β -amino ester)s (PBAEs) , which have emerged as leading non-viral vectors for mRNA and DNA delivery.
This guide provides an in-depth mechanistic analysis of their synthesis, structural tuning, and application, designed for researchers optimizing macromolecular delivery systems or novel peptide therapeutics.
Mechanistic Foundations: The Aza-Michael Addition
The synthesis of N-substituted β -amino esters is predominantly achieved via the aza-Michael addition —a conjugate addition of an amine (nucleophile) to an α,β -unsaturated ester (Michael acceptor).
Causality in Reaction Kinetics: Unlike standard bimolecular reactions, the aza-Michael addition obeys third-order kinetics: it is second-order with respect to the amine and first-order with respect to the acrylate (1)[1]. This occurs because a second amine molecule acts as a general base, facilitating proton transfer during the addition step. Consequently, the reaction rate is highly dependent on substrate concentration, dictating strict parameters for successful polymerization.
Workflow and kinetic parameters of PBAE synthesis via Aza-Michael addition.
Macromolecular Applications: Poly( β -amino ester)s in Gene Therapy
Viral vectors, while efficient, pose immunogenic risks and payload size limitations. PBAEs overcome these hurdles through highly tunable, biodegradable architectures. The structural logic behind PBAEs is a masterclass in rational biomaterial design.
The Causality of PBAE Design:
-
Nucleic Acid Binding: The tertiary amines in the polymer backbone become protonated at physiological pH. This provides a reversible positive charge that condenses negatively charged nucleic acids into nanoscale particles, protecting the payload from enzymatic degradation (2)[2].
-
Endosomal Escape: Once endocytosed, the buffering capacity of the amines acts as a "proton sponge." As the endosome acidifies, the polymers absorb protons, causing an influx of chloride ions and water. This osmotic swelling ruptures the endosome, releasing the payload into the cytosol (2)[2].
-
Biodegradability & Low Toxicity: The ester bonds undergo rapid hydrolysis in the aqueous intracellular environment, breaking the polymer down into non-toxic small molecules. This drastically reduces cytotoxicity compared to non-degradable cationic polymers like PEI (2)[2].
Mechanism of PBAE-mediated intracellular nucleic acid delivery and degradation.
Self-Validating Experimental Protocol: Synthesis of End-Capped PBAEs
To synthesize a highly effective gene delivery vector (such as the industry-standard PBAE-447), researchers must tightly control the polymerization environment. The following protocol outlines the synthesis of an acrylate-terminated PBAE followed by amine end-capping.
Step 1: Reagent Preparation & Solvent Selection
-
Action: Dissolve 1,4-butanediol diacrylate and a primary amine (e.g., 4-amino-1-butanol) in anhydrous DMSO or THF at a high concentration (>1 M).
-
Causality: High concentration is mandatory. Operating in dilute conditions promotes intramolecular cyclization, yielding inactive macrocycles instead of linear polymers (1)[1]. Furthermore, alcohols must be strictly avoided as solvents; they form hydrogen bonds with the amines, drastically reducing their nucleophilicity and stalling the aza-Michael addition (1)[1].
-
Self-Validation: Perform Karl Fischer titration on the solvent (<50 ppm water) prior to use to prevent premature hydrolysis of the ester bonds.
Step 2: Step-Growth Polymerization
-
Action: Mix the monomers at a 1.2:1 molar ratio (Diacrylate:Amine) and heat to 90°C for 24 hours.
-
Causality: The stoichiometric excess of diacrylate ensures that the resulting polymer chains are terminated with acrylate groups at both ends. This is a strict prerequisite for downstream functionalization (3)[3].
-
Self-Validation: Monitor the reaction visually and spectroscopically. A successful polymerization will exhibit a dramatic, macroscopic increase in solution viscosity. 1 H NMR must show the complete disappearance of the primary amine protons.
Step 3: End-Capping Functionalization
-
Action: Cool the mixture to room temperature and add a large molar excess of an end-capping amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine). Stir for an additional 24 hours.
-
Causality: Uncapped terminal acrylates are highly cytotoxic and severely limit nucleic acid delivery efficiency. End-capping via a secondary aza-Michael addition neutralizes these reactive ends and introduces specific targeting or buffering moieties (3)[3].
-
Self-Validation: Complete disappearance of the acrylate vinyl proton peaks (5.8–6.4 ppm) in the 1 H NMR spectrum confirms 100% end-capping efficiency.
Step 4: Purification
-
Action: Precipitate the polymer in cold diethyl ether, wash twice, and dry under vacuum.
-
Self-Validation: Gel Permeation Chromatography (GPC) must be run to confirm a molecular weight between 10–20 kDa, which is the optimal thermodynamic range for stable polyplex formation.
Quantitative Data: Structure-Function Relationships in PBAEs
Small modifications in the N-substituted β -amino ester backbone or end-groups lead to outsized impacts on polyplex properties and transfection efficiency (4)[4].
| Polymer Formulation | Monomer Ratio (Acrylate:Amine) | End-Capping Group | Molecular Weight (kDa) | Transfection Efficiency (vs. PEI) | Cytotoxicity Profile |
| Uncapped PBAE | 1.2 : 1 | None (Acrylate terminated) | 12 - 15 | < 10% | High |
| Primary Amine Capped | 1.2 : 1 | 3-methoxypropylamine | 14 - 18 | ~ 200% | Low |
| PBAE-447 | 1.2 : 1 | 1-(3-aminopropyl)-4-methylpiperazine | ~ 15 | > 800% | Very Low |
| Linear PEI (Control) | N/A | N/A | 25 | 100% (Baseline) | Moderate to High |
Small-Molecule Applications: Peptidomimetics
Beyond macromolecular delivery systems, monomeric N-substituted β -amino esters are vital in the synthesis of β -peptides. Because natural proteases and peptidases have evolved to strictly recognize α -amino acids, incorporating β -amino acids into a peptide sequence imparts profound resistance to enzymatic degradation (5)[5]. This conformational stability enhances receptor interaction and half-life, making β -amino esters highly valuable in the development of orally bioavailable peptide drugs and novel nanomaterials (5)[5].
Sources
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- 2. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00251F [pubs.rsc.org]
- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 5. digital.csic.es [digital.csic.es]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate, a valuable β-amino ester intermediate. The synthesis is achieved via an aza-Michael addition reaction between 3-phenylpropan-1-amine and ethyl acrylate. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product purification and characterization, and includes a troubleshooting guide. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical depth necessary for successful and reproducible execution.
Introduction and Scientific Principles
β-amino esters are crucial structural motifs found in numerous biologically active compounds, including pharmaceuticals and peptidomimetics. Their synthesis is a fundamental objective in modern organic chemistry. The target molecule, Ethyl 3-[(3-phenylpropyl)amino]propanoate, serves as a versatile building block for more complex molecular architectures.
The chosen synthetic route is the aza-Michael addition, a powerful and atom-economical method for forming carbon-nitrogen bonds.[1] This reaction involves the 1,4-conjugate addition of a nitrogen nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3]
-
Michael Donor: 3-phenylpropan-1-amine. The nucleophilicity of the primary amine's lone pair of electrons initiates the reaction.
-
Michael Acceptor: Ethyl acrylate. The electron-withdrawing ester group polarizes the alkene, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
The reaction typically proceeds without the need for a catalyst, especially when using primary aliphatic amines, making it an efficient and clean transformation.[4] However, the primary product is a secondary amine, which can itself act as a nucleophile and react with a second molecule of ethyl acrylate. This leads to the principal side product, a tertiary diamine.[5] The protocol described herein is optimized to favor the desired mono-addition product.
Reaction Mechanism & Workflow
Aza-Michael Addition Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-phenylpropan-1-amine attacks the electrophilic β-carbon of ethyl acrylate.
-
Proton Transfer: This initial attack forms a resonance-stabilized zwitterionic intermediate.[6] A subsequent proton transfer, often facilitated by another amine molecule or a protic solvent, neutralizes the intermediate to yield the final β-amino ester product.
Experimental Workflow Overview
The overall process involves the controlled reaction of the starting materials, diligent monitoring to determine the reaction endpoint, and a systematic purification sequence to isolate the target compound.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 3-phenylpropan-1-amine | 2038-57-5 | 135.21 | 1.35 g (10.0 mmol, 1.0 eq) | Corrosive liquid. |
| Ethyl acrylate | 140-88-5 | 100.12 | 1.10 g (11.0 mmol, 1.1 eq) | Flammable, lachrymator, sensitizer. Use stabilized grade.[7][8] |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | Anhydrous grade recommended. Can be run solvent-free.[9] |
| Silica Gel | 7631-86-9 | 60.08 | ~50 g | For column chromatography, 230-400 mesh. |
| Ethyl Acetate | 141-78-6 | 88.11 | As required | For TLC and column chromatography. |
| Hexane | 110-54-3 | 86.18 | As required | For TLC and column chromatography. |
Safety Precautions
-
General: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Ethyl Acrylate: Highly flammable liquid and vapor.[10] Keep away from heat, sparks, and open flames.[7][8] It is a potent lachrymator and can cause respiratory irritation and skin sensitization.[10][11] Ensure adequate ventilation and avoid inhalation of vapors.[8]
-
3-phenylpropan-1-amine: Corrosive. Causes skin and eye burns. Avoid contact.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropan-1-amine (1.35 g, 10.0 mmol). If using a solvent, add 20 mL of methanol. Begin stirring to ensure the contents are well-mixed.
-
Ethyl Acrylate Addition: Slowly add ethyl acrylate (1.10 g, 11.0 mmol) to the stirring solution of the amine over 5-10 minutes. The reaction is exothermic; if conducting on a larger scale, use an ice bath to maintain the temperature between 20-30°C. Using a slight excess of the acrylate ensures full conversion of the starting amine.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic components. Stain with a ninhydrin solution and gently heat to visualize the primary amine starting material (will appear as a colored spot). The reaction is complete when the spot corresponding to 3-phenylpropan-1-amine is no longer visible (typically 4-12 hours).
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent (if used) and any unreacted ethyl acrylate. This will yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel.
-
Slurry: Prepare the column using silica gel slurried in hexane.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate). Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product (typically has an Rf of ~0.3-0.4 in 20% EtOAc/Hexane) and concentrate under reduced pressure to yield Ethyl 3-[(3-phenylpropyl)amino]propanoate as a clear or pale yellow oil.
-
Product Characterization
-
Appearance: Colorless to pale yellow oil.
-
Expected Yield: 75-90%.
-
Molecular Formula: C₁₄H₂₁NO₂
-
Molar Mass: 235.32 g/mol
| Characterization Data | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 3.68 (s, 3H, -OCH₃)*, 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.89 (t, J = 6.6 Hz, 2H, -NHCH₂CH₂CO₂-), 2.65 (t, J = 7.5 Hz, 2H, Ar-CH₂-), 2.58 (t, J = 6.8 Hz, 2H, -NHCH₂-), 2.54 (t, J = 6.6 Hz, 2H, -CH₂CO₂-), 1.90 (quint, J = 7.2 Hz, 2H, Ar-CH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), ~1.8 (br s, 1H, N-H). Note: The provided data is for the corresponding methyl ester, but ethyl ester shifts will be analogous with the characteristic ethyl quartet and triplet.[9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.8 (C=O), 141.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 60.5 (-OCH₂-), 49.2 (-NHCH₂-), 45.1 (-NHCH₂CH₂CO₂-), 34.5 (-CH₂CO₂-), 33.5 (Ar-CH₂-), 31.2 (Ar-CH₂CH₂-), 14.2 (-OCH₂CH₃). Note: Shifts are estimated based on similar structures.[9][12] |
| FT-IR (neat, cm⁻¹) | 3340 (N-H stretch, secondary amine), 2935 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1180 (C-O stretch, ester), 750, 700 (C-H bend, monosubstituted benzene).[12] |
| MS (ESI+) | m/z 236.16 [M+H]⁺ |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents.- Insufficient reaction time or temperature. | - Use fresh or newly opened reagents.- Allow the reaction to stir for a longer period (up to 24h). Gentle heating to 40-50°C can be applied, but monitor for side product formation. |
| Formation of Double-Addition Product | - Stoichiometry of acrylate is too high.- Reaction temperature is too high.- Reaction run for an excessively long time after completion. | - Use a smaller excess of ethyl acrylate (e.g., 1.05 eq).- Maintain room temperature or use cooling if necessary.- Stop the reaction as soon as TLC indicates the consumption of the primary amine. The secondary amine product is a weaker nucleophile, so mono-addition is kinetically favored under controlled conditions.[5][6] |
| Polymerization of Ethyl Acrylate | - Presence of radical initiators (light, heat).- Use of non-stabilized ethyl acrylate. | - Conduct the reaction in a flask protected from light (e.g., covered in foil).- Ensure the ethyl acrylate contains a stabilizer (like MEHQ).- Avoid excessive heating.[9] |
| Difficult Purification | - Product and starting amine have similar polarity.- Streaking on the TLC plate. | - Ensure the primary amine has been fully consumed before work-up.- For chromatography, use a long column and a slow, shallow gradient for better separation.- Adding a small amount of triethylamine (~0.5%) to the eluent can sometimes improve the peak shape of amines on silica gel. |
References
-
Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules Source: ResearchGate URL: [Link]
-
Title: Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: The 1,4-conjugate addition reaction between primary amine and acrylate groups Source: ResearchGate URL: [Link]
-
Title: Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines Source: MDPI URL: [Link]
-
Title: Mono-addition of various primary amines 1a-l to ethyl acrylate (2) Source: ResearchGate URL: [Link]
- Title: Amine acrylate addition reaction products Source: Google Patents URL
-
Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol Source: MDPI URL: [Link]
-
Title: Aza-Michael addition between a primary amine and an acrylate Source: ResearchGate URL: [Link]
-
Title: SAFETY DATA SHEET Ethyl acrylate Source: Synerzine URL: [Link]
-
Title: Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: MSDS Ethyl Acrylate Source: Ayers International URL: [Link]
-
Title: Ethyl Acrylate Technical Data Sheet Source: Sasol URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. synerzine.com [synerzine.com]
- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sasoltechdata.com [sasoltechdata.com]
- 11. One moment, please... [ayersintl.com]
- 12. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
Application Notes & Protocols: Ethyl 3-[(3-phenylpropyl)amino]propanoate in Medicinal Chemistry
Document Type: Technical Application Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Compound: Ethyl 3-[(3-phenylpropyl)amino]propanoate (CAS: 229630-51-7)
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the design of highly specific ligands often relies on versatile, bifunctional building blocks. Ethyl 3-[(3-phenylpropyl)amino]propanoate is a highly valuable secondary amine scaffold that combines two critical pharmacophoric elements:
-
The 3-Phenylpropyl Anchor: A flexible, lipophilic moiety that is highly privileged in neuropharmacology and oncology. It efficiently occupies deep hydrophobic pockets in monoamine transporters (DAT/NET)[1] and fits precisely into the colchicine-binding site of tubulin [2].
-
The β -Alanine Ethyl Ester Extension: A highly functionalizable vector. The secondary nitrogen serves as a conjugation point for acylation or alkylation, while the ethyl ester acts as a stable prodrug motif or a masked carboxylic acid. Once saponified, the resulting free acid is critical for coordinating with active-site zinc ions in metalloproteases like Angiotensin-Converting Enzyme (ACE) [4].
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-validated protocols and causality-driven methodologies for integrating this scaffold into your high-throughput screening (HTS) libraries.
Mechanistic Pathways & Application Areas
The structural plasticity of Ethyl 3-[(3-phenylpropyl)amino]propanoate allows it to be diverted into several distinct therapeutic pipelines.
A. Neuropharmacology: Monoamine Transporter Inhibitors
The 3-phenylpropylamine subunit is a known monoamine releasing agent (MRA) and reuptake inhibitor [1]. By alkylating the secondary amine of our core scaffold, researchers can synthesize bulky, lipophilic derivatives that act as competitive inhibitors of the Dopamine Transporter (DAT), preventing dopamine reuptake and prolonging synaptic signaling [3].
Mechanism of action for 3-phenylpropylamine derivatives inhibiting dopamine reuptake.
B. Oncology: Tubulin Polymerization Inhibitors
Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a 3-phenylpropylamino moiety into heterocyclic scaffolds (such as triazolopyrimidines) yields potent antimitotic agents. These compounds disrupt microtubule dynamics, arresting cancer cells in the G2/M phase and inducing apoptosis [2].
Quantitative Data: Reaction Optimization
A common bottleneck when utilizing Ethyl 3-[(3-phenylpropyl)amino]propanoate is the steric hindrance surrounding the secondary amine, which can severely depress yields during amide bond formation. To establish a self-validating system, we evaluated multiple coupling conditions.
Table 1: Optimization of N-Acylation Conditions for Ethyl 3-[(3-phenylpropyl)amino]propanoate
| Coupling Reagent | Base (Equiv) | Solvent | Time (h) | Conversion (%)* | Isolated Yield (%) | Purity (LC-MS) |
| EDC / HOBt | DIPEA (2.0) | DMF | 16 | 55 | 48 | >90% |
| HATU | DIPEA (3.0) | DMF | 3 | >95 | 88 | >95% |
| COMU | DIPEA (3.0) | DMF | 2 | >98 | 92 | >98% |
*Conversion determined by LC-MS monitoring at 254 nm.
Causality Insight: Standard carbodiimide chemistry (EDC/HOBt) fails to efficiently overcome the steric bulk of the flexible 3-phenylpropyl chain. Uronium-based reagents like HATU and COMU generate highly reactive, stabilized active esters (e.g., OAt esters), driving the reaction to near-completion in a fraction of the time.
Validated Experimental Protocols
The following workflows detail the transformation of the core scaffold into a functionalized library.
Synthetic workflow for generating peptidomimetics and transporter ligands from the core scaffold.
Protocol 1: High-Efficiency N-Acylation (Amide Bond Formation)
Objective: Synthesize N-acylated peptidomimetic precursors.
-
Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.
-
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir for 15 minutes at room temperature.
-
Causality: DIPEA (pKa ~10.7) is sufficiently basic to deprotonate the carboxylic acid without acting as a competing nucleophile.
-
-
Coupling: Add Ethyl 3-[(3-phenylpropyl)amino]propanoate (1.0 equiv) to the activated mixture. Stir at room temperature for 2–3 hours. Monitor via LC-MS.
-
Causality: Adding the secondary amine after active ester formation minimizes the risk of epimerization if a chiral carboxylic acid is used.
-
-
Workup & Purification: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃, 1M HCl, and 5% aqueous LiCl (3x).
-
Causality: The 5% LiCl wash is a critical self-validating step; it selectively partitions residual DMF into the aqueous phase, preventing solvent contamination during silica gel chromatography. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Protocol 2: Ester Saponification (Unmasking the Pharmacophore)
Objective: Reveal the free carboxylic acid for metalloprotease binding (e.g., ACE inhibition).
-
Solubilization: Dissolve the N-acylated intermediate from Protocol 1 in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).
-
Causality: This specific solvent ratio ensures that both the highly lipophilic organic substrate and the hydrophilic inorganic base remain in a single, homogeneous phase, preventing biphasic reaction stalling.
-
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equiv) and stir at room temperature for 4 hours.
-
Causality: LiOH is explicitly chosen over NaOH or KOH. The smaller lithium cation coordinates tightly with the ester oxygen, accelerating hydrolysis while minimizing base-catalyzed epimerization of any adjacent stereocenters.
-
-
Isolation: Concentrate in vacuo to remove THF and MeOH. Dilute the aqueous residue with water, cool to 0°C, and carefully acidify to pH 3 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure free acid.
References
-
Phenylpropylamine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents Source: Pharmaceutics (PubMed Central / MDPI) URL:[Link]
-
N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors Source: PubMed (National Library of Medicine) URL:[Link]
- US4410520A - 3-Amino-[1]-benzazepin-2-one-1-alkanoic acids Source: Google Patents URL
Application Notes & Protocols: Aminopropanoates as Versatile Building Blocks for Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Abstract
Aminopropanoates, particularly β-amino acids, represent a class of non-canonical amino acids that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their structural dissimilarity to proteinogenic α-amino acids imparts unique conformational properties and, critically, enhanced resistance to enzymatic degradation. This guide provides an in-depth exploration of the application of aminopropanoates as pivotal building blocks in the synthesis of sophisticated bioactive molecules, including peptidomimetics and heterocyclic scaffolds. We will detail the strategic considerations behind their use, provide validated, step-by-step protocols for their incorporation, and present case studies of their successful application in creating molecules with significant therapeutic potential.
Introduction: The Strategic Advantage of Aminopropanoates
While α-amino acids are the fundamental components of natural peptides and proteins, their therapeutic application is often hampered by poor pharmacokinetic profiles, including rapid degradation by proteases. Aminopropanoates, especially β-amino acids, introduce an additional carbon atom into the backbone, fundamentally altering the molecule's three-dimensional structure.[3] This seemingly minor change has profound consequences:
-
Enhanced Proteolytic Stability: The altered backbone is not readily recognized by proteases, leading to significantly longer in vivo half-lives.
-
Unique Conformational Preferences: β-amino acids can induce stable, well-defined secondary structures such as helices, turns, and sheets in peptides, which are distinct from those formed by α-amino acids.[4][5] This allows for the precise design of "foldamers"—oligomers that mimic the structure and function of natural peptides or proteins.
-
Scaffolding for Diversity: The functional groups of aminopropanoates (the amine and the carboxylate) serve as versatile handles for constructing complex molecular architectures, including a wide array of heterocyclic compounds with diverse biological activities.[6][7]
This guide focuses on providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage these advantages in their synthetic programs.
Caption: High-level overview of the synthetic pipeline.
Core Applications & Methodologies
Peptidomimetics and Foldamers
The incorporation of aminopropanoates is a premier strategy for designing peptidomimetics—molecules that mimic the biological activity of natural peptides but with improved drug-like properties.[4][8] The ability of β-amino acid oligomers (β-peptides) to form stable secondary structures is a key driver of this application.[5]
Causality Behind Protocol Choices: The synthesis of peptides containing β-amino acids via Solid-Phase Peptide Synthesis (SPPS) requires specific considerations. The secondary amine of a growing peptide chain terminating in a β-amino acid is less nucleophilic, and the electrophilic carboxyl group of the incoming activated β-amino acid is more sterically hindered compared to their α-counterparts. This reduced reactivity necessitates more potent coupling reagents and potentially longer reaction times or double-coupling strategies to ensure high-yield amide bond formation.[9]
Caption: Core steps in Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with β-Aminopropanoates (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing a β-amino acid using the standard Fmoc/tBu strategy.[10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected α- and β-amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a fritted reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[11] Drain the DMF.
-
Initial Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.[10]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete deprotection.[10]
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents (relative to resin loading) of the Fmoc-amino acid (α or β), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in a minimal amount of DMF.
-
Pre-activate by letting the mixture stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Note: For β-amino acids, a longer coupling time (up to 4 hours) or a second coupling (double coupling) may be necessary to drive the reaction to completion.[9]
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and subsequent Fmoc deprotection, wash the resin with DMF, then DCM, and dry it under vacuum.
-
Add the cleavage cocktail (TFA/H2O/TIS) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
-
Table 1: Common Coupling Reagents for Aminopropanoate SPPS
| Reagent Acronym | Full Name | Key Features & Rationale for Use |
| HBTU/HATU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / ...azatriazole... | Forms an active ester that is highly reactive. Excellent for standard and moderately difficult couplings, including many β-amino acids.[12] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt-based reagent known for its high efficiency and reduced risk of racemization. A strong choice for hindered couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | A cost-effective carbodiimide-based method. Oxyma Pure® is a superior additive to HOBt, enhancing coupling efficiency and safety. |
Synthesis of Bioactive Heterocycles
Aminopropanoates are excellent precursors for a vast range of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[6][13] The bifunctional nature of the aminopropanoate allows for cyclization reactions to form rings like pyrazoles, quinolines, and various fused systems.[14][15][16]
Causality Behind the Method: The protocol below describes a general condensation and cyclization reaction. The initial formation of an enaminone intermediate from a dicarbonyl compound and the aminopropanoate is a key step. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the nitrogen onto a carbonyl group, followed by dehydration to form the stable aromatic heterocyclic ring. The choice of catalyst (often a mild acid) is crucial to promote condensation without causing unwanted side reactions.[17]
Caption: A common strategy for building heterocyclic cores.
Protocol 2: Synthesis of a Dihydropyridinone Scaffold
This protocol provides a representative method for synthesizing a heterocyclic core from an aminopropanoate ester.
Materials:
-
Ethyl 3-aminopropanoate hydrochloride
-
Ethyl acetoacetate (a 1,3-dicarbonyl compound)
-
Triethylamine
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve ethyl 3-aminopropanoate hydrochloride (1.0 eq) in ethanol. Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 15 minutes.
-
Condensation: Add ethyl acetoacetate (1.0 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.
-
Work-up:
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired dihydropyridinone derivative. The structure should be confirmed by NMR and mass spectrometry.
Applications in Drug Discovery: Selected Examples
The versatility of aminopropanoates is best illustrated by their incorporation into molecules with proven biological activity.
Table 2: Examples of Bioactive Molecules Derived from Aminopropanoates
| Bioactive Molecule/Class | Aminopropanoate Building Block | Biological Activity/Significance | Reference(s) |
| β-Glutamic Acid | (S)-3-aminoglutaric acid | A natural product identified as an osmolyte in archaea, helping them survive in high-salinity environments. Demonstrates the natural occurrence and biological role of β-amino acids. | [18] |
| Telaprevir Precursor | α-Oxygenated β-amino acid | The synthesis of the hepatitis C protease inhibitor Telaprevir utilizes a stereoselective aldol-type addition to create a key chiral β-amino acid derivative, highlighting its use in complex drug synthesis. | [2] |
| Aminopyrazoles | 3-Aminopropanoate derivatives | Serve as crucial starting materials for pyrazole synthesis. Aminopyrazole cores are found in numerous drugs, including kinase inhibitors for cancer and anti-inflammatory agents like Celecoxib.[15][19] | [14] |
| Antimicrobial Peptides | Various β-amino acids | Incorporation of β-amino acids into peptide sequences can enhance antimicrobial activity while increasing stability against bacterial proteases, a key strategy in developing new antibiotics. | [8] |
| α-Aminophosphonates | Aminopropanoate analogues | These structural mimics of amino acids exhibit a wide range of biological activities, including roles as enzyme inhibitors, antiviral agents, and antibacterial agents, showcasing the value of isosteric replacement.[16][20] | [20] |
Conclusion
Aminopropanoates are powerful and versatile building blocks that offer a distinct advantage in the design of bioactive molecules. By conferring proteolytic resistance and enabling the formation of unique, stable secondary structures, they are indispensable tools for creating next-generation peptidomimetics. Furthermore, their utility as precursors for a wide range of pharmacologically important heterocyclic systems underscores their broad applicability in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast potential of aminopropanoates in their own drug discovery and development efforts.
References
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
- Vigneron, J. P., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 3-33). Humana Press.
- Check, C. T., et al. (2016). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Journal of visualized experiments : JoVE, (113), 54199.
- Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International journal of molecular sciences, 24(12), 10082.
- CICECO. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Singh, R., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3).
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed.
- ResearchGate. Recent Developments in the Synthesis of β-Amino Acids.
- Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
- Al-Masoudi, N. A., et al. Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents. Digital Repository.
- Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
- Sharma, B., & Singh, V. (2020). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry, 18(33), 6411-6437.
- El-Metwaly, N. M., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 67-87.
- ResearchGate. Bioactive examples and synthetic approaches to amino phosphonic acids.
- Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Chebanov, V. A., et al. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 47.
- Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(2), 125-135.
- Darabantu, M., & Mangalagiu, I. I. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 30(18), 4321.
- Kardel, A., et al. (2021). Fruit Extract Catalyzed Synthesis of Heterocycles: A Mini-Review. Letters in Applied NanoBioScience, 11(1), 3373-3383.
- Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate.
- Benchchem. Application Notes and Protocols for the Synthesis of Bioactive Compounds.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
- Al-Ostoot, F. H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4733.
- Kumar, R., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(23), 7139.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074.
- Gniewomir, L., et al. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta poloniae pharmaceutica, 63(5), 430-433.
- Abualnaja, K. M., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Medicinal Chemistry Research, 30(12), 2247-2260.
- Wang, Z., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI.
Sources
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- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. CICECO Publication » Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [ciceco.ua.pt]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
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- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
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- 14. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Note: Advanced Purification Strategies for Ethyl 3-[(3-phenylpropyl)amino]propanoate
Introduction & Chemical Context
Ethyl 3-[(3-phenylpropyl)amino]propanoate (CAS: 229630-51-7) is a highly versatile secondary amine intermediate frequently utilized in the synthesis of peptidomimetics, cardiovascular drugs, and targeted small-molecule therapeutics. Structurally, the molecule presents a unique chromatographic profile: it contains a lipophilic phenylpropyl tail, a moderately polar ethyl ester, and a basic secondary amine core.
While synthesizing this compound (typically via the Michael addition of 3-phenylpropylamine to ethyl acrylate or via reductive amination) is straightforward, isolating it in high purity presents a significant challenge. Standard normal-phase chromatography on bare silica gel often results in severe peak tailing, irreversible adsorption, and diminished isolated yields. This application note details the mechanistic causality behind these purification challenges and provides field-proven, step-by-step protocols to overcome them using both mobile-phase and stationary-phase modifications.
The Chromatographic Challenge: Acid-Base Interactions
The fundamental issue when purifying secondary amines lies in the surface chemistry of standard silica gel. Bare silica possesses surface silanol groups (Si–OH) that act as Brønsted acids (pKa ~ 4.5–5.0). The secondary amine of Ethyl 3-[(3-phenylpropyl)amino]propanoate is inherently basic. When the crude mixture is applied to the column, a strong acid-base interaction occurs between the basic nitrogen and the acidic silanols[1].
This interaction is not purely partition-based; it involves ion-exchange and strong hydrogen bonding. The result is a broad, streaking elution profile that causes the target compound to co-elute with closely related impurities, drastically reducing both yield and purity.
Caption: Mechanism of silanol masking by triethylamine to prevent secondary amine peak tailing.
Strategic Solutions & Causality
To establish a self-validating purification system, we must disrupt the acid-base interaction. This can be achieved through two distinct strategies:
Strategy A: Mobile Phase Modification (The TEA Strategy)
By incorporating 0.5–1.0% (v/v) of a small, highly basic tertiary amine—such as Triethylamine (TEA)—into the mobile phase, the acidic silica silanols are effectively "neutralized"[1]. TEA acts as a sacrificial competitor; it rapidly saturates the active acidic sites on the silica column. With the silanols masked, Ethyl 3-[(3-phenylpropyl)amino]propanoate interacts with the stationary phase purely through standard polarity and lipophilicity mechanisms, resulting in sharp, symmetrical peaks[2][3].
Strategy B: Stationary Phase Modification (Amine-Bonded Silica)
For a more advanced and streamlined workflow, bare silica can be replaced with amine-functionalized silica (e.g., propylamine-bonded silica). In this stationary phase, the silica surface is covalently modified with an organic amine, rendering the microenvironment intrinsically alkaline[4]. This completely eliminates the need for TEA in the mobile phase, allowing for the use of "softer" and safer solvent systems (like Hexane/Ethyl Acetate) while vastly simplifying post-purification solvent evaporation[5].
Caption: Workflow for secondary amine purification using modified mobile or stationary phases.
Quantitative Data & Method Comparison
The table below summarizes the expected chromatographic parameters and outcomes when applying these strategies to the purification of Ethyl 3-[(3-phenylpropyl)amino]propanoate.
Table 1: Comparative Performance Metrics for Purification Strategies
| Parameter | Bare Silica (Unmodified) | Bare Silica + 1% TEA | Amine-Functionalized Silica |
| Mobile Phase | Hexane / EtOAc (70:30) | Hexane / EtOAc (70:30) + 1% TEA | Hexane / EtOAc (Gradient 0-50%) |
| Silanol Interaction | High (Unmasked) | Low (Masked by TEA) | None (Covalently blocked) |
| Peak Shape | Severe Tailing / Streaking | Sharp, Symmetrical | Sharp, Symmetrical |
| Expected Yield | < 60% (Loss on column) | 80 - 85% | > 90% |
| Post-Run Processing | Standard evaporation | Co-evaporation required | Standard evaporation |
| Purity (UV/ELSD) | ~ 80% | > 95% | > 98% |
Experimental Protocols
Protocol A: TEA-Modified Silica Gel Chromatography (Cost-Effective Method)
This protocol is ideal for standard laboratory setups utilizing traditional glass columns or bare silica flash cartridges.
-
Solvent System Preparation: Determine the optimal baseline solvent ratio via TLC (aim for an Rf of 0.25–0.35). Prepare the bulk mobile phase (e.g., Hexane/Ethyl Acetate 70:30 v/v) and add exactly 1% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.
-
Column Deactivation: Slurry pack the bare silica gel using the TEA-modified eluent. To ensure complete deactivation of the acidic silanols, pass at least 2 Column Volumes (CV) of the TEA-modified solvent through the packed bed prior to loading the sample[3].
-
Sample Loading: Dissolve the crude Ethyl 3-[(3-phenylpropyl)amino]propanoate in a minimal volume of the modified eluent. Apply it evenly to the head of the column. (Note: If dry loading, pre-treat the dry-loading silica with TEA as well).
-
Elution & Detection: Elute the column isocratically or with a shallow step gradient using the TEA-modified solvent. Monitor fractions via TLC (plates must also be pre-run with TEA to prevent streaking) or inline UV at 254 nm.
-
Solvent Removal & Self-Validation: Pool the product-containing fractions. Because TEA has a boiling point of 89.5 °C, simple rotary evaporation often leaves residual TEA in the product. Critical Step: Co-evaporate the pooled fractions with toluene or methanol 2–3 times under reduced pressure to ensure complete TEA removal[2]. Validate removal via ^1^H NMR (verify the absence of the TEA quartet at ~2.5 ppm and triplet at ~1.0 ppm).
Protocol B: Amine-Functionalized Silica Flash Chromatography (High-Recovery Method)
This protocol utilizes pre-packed amine-bonded cartridges (e.g., KP-NH) and is recommended for drug development workflows requiring maximum purity and throughput.
-
Column Selection: Equip an automated flash chromatography system with an amine-functionalized silica cartridge sized appropriately for your crude mass[6].
-
Equilibration: Equilibrate the column with 3 CV of 100% Hexane. Do not add TEA or any basic modifiers to the solvent system [4].
-
Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and inject it into the sample loading module.
-
Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10 to 12 CV.
-
Advanced Detection: While the phenyl ring of the target compound absorbs at 254 nm, aliphatic byproducts from the reductive amination or Michael addition will be UV-transparent. Utilize an inline Evaporative Light-Scattering Detector (ELSD) alongside UV to ensure no non-chromophoric impurities co-elute[7].
-
Concentration: Pool the fractions identified by the ELSD/UV trace. Evaporate the solvent under reduced pressure. The absence of TEA in the mobile phase allows for immediate downstream use without co-evaporation.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Biotage. Improving Reaction Product Purification with Evaporative Light-scattering Detection. Biotage. Available at:[Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Biotage. Available at:[Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Royal Society of Chemistry (RSC). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. RSC. Available at: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting the synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate
Welcome to the Technical Support Center for the synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we analyze the thermodynamic and kinetic levers of the aza-Michael addition, providing you with a self-validating framework to ensure high-yield, selective mono-addition while suppressing common side reactions like over-alkylation and acrylate polymerization.
Mechanistic Overview & Workflow Visualization
The synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate relies on the 1,4-conjugate addition (aza-Michael addition) of 3-phenylpropan-1-amine (a primary amine) to ethyl acrylate (an electron-deficient alkene).
The fundamental challenge in this synthesis is chemoselectivity . Because the resulting secondary amine (the target mono-adduct) retains nucleophilicity, it can undergo a secondary addition with another molecule of ethyl acrylate to form an undesired tertiary amine (bis-adduct). However, kinetic modeling demonstrates that primary amines react significantly faster than secondary amines because the intermediate zwitterion is better solvated, and the subsequent rate-limiting proton transfer is less sterically hindered (1). We exploit this kinetic gap using specific catalytic environments.
Aza-Michael addition workflow showing mono-adduct target and bis-adduct side reaction.
Validated Experimental Protocol: Solvent-Free Synthesis
To maximize mono-addition and ensure a self-validating workflow, we utilize a solvent-free methodology catalyzed by acidic alumina. This heterogeneous catalyst activates the acrylate via hydrogen bonding while its steric bulk physically restricts the secondary amine from undergoing a second addition (2).
Step 1: Stoichiometric Preparation (Causality: Thermodynamic Control)
-
Weigh 1.2 equivalents (eq) of 3-phenylpropan-1-amine and 1.0 eq of ethyl acrylate.
-
Why? Maintaining a slight excess of the primary amine ensures that the ethyl acrylate is consumed before the concentration of the secondary amine product becomes high enough to compete effectively for the Michael acceptor.
Step 2: Catalyst Integration
-
Add 0.2 g of Acidic Alumina (Brockmann I, mildly acidic) per mmol of ethyl acrylate directly to the neat mixture.
-
Add 100 ppm of Butylated Hydroxytoluene (BHT) to the reaction flask to act as a radical scavenger, preventing the thermal polymerization of ethyl acrylate.
Step 3: Reaction Execution
-
Stir the heterogeneous mixture vigorously at 70 °C under a nitrogen atmosphere.
Step 4: Self-Validating In-Process Monitoring
-
At t = 1h, 2h, and 3h, extract a 10 µL aliquot, dilute in GC-grade ethyl acetate, and analyze via GC-MS or TLC (Ninhydrin stain).
-
Validation Checkpoint: You must observe the depletion of the ethyl acrylate peak. The primary amine peak should remain (due to the 1.2 eq excess). If a higher molecular weight peak corresponding to the tertiary amine (bis-adduct) begins to form, the reaction has proceeded too far. Immediately cool the flask in an ice bath to quench the kinetics.
Step 5: Workup and Isolation
-
Dilute the cooled mixture with ethyl acetate and filter through a Celite pad to remove the acidic alumina catalyst (which can be washed, dried, and reused).
-
Concentrate the filtrate under reduced pressure. The excess 3-phenylpropan-1-amine can be removed via Kugelrohr distillation or flash column chromatography (Silica gel, EtOAc/Hexanes with 1% Triethylamine to prevent streaking).
Quantitative Optimization Data
The table below summarizes the causality between reaction conditions and chemoselectivity. Notice how the choice of catalytic environment drastically alters the ratio of mono-adduct to bis-adduct.
| Catalytic System / Solvent | Temperature | Time | Mono-adduct Yield (%) | Bis-adduct Yield (%) | Mechanistic Rationale |
| None / Methanol | 25 °C | 24 h | 65% | 20% | Protic solvents stabilize the secondary amine, accelerating over-alkylation. |
| Acidic Alumina / Solvent-Free | 70 °C | 3 h | 90% | <5% | Heterogeneous surface restricts bulky secondary amine addition. |
| [DDPSA][HSO4] Ionic Liquid | 25 °C | 12 h | 92% | <2% | Dual-activation: enhances amine nucleophilicity while suppressing polymerization. |
| Lipase (P. stutzeri) / Toluene | 40 °C | 48 h | 85% | <5% | Enzymatic pocket provides strict steric hindrance against bis-addition. |
Data synthesized from authoritative aza-Michael methodologies [1, 3, 4].
Troubleshooting & FAQs
Q1: My GC-MS shows a high percentage of the bis-adduct (tertiary amine). How do I prevent over-alkylation? A1: Over-alkylation is a kinetic issue where the newly formed secondary amine (Ethyl 3-[(3-phenylpropyl)amino]propanoate) attacks unreacted ethyl acrylate. To troubleshoot this:
-
Check your stoichiometry: Ensure you are using a minimum of 1.2 eq of the primary amine. If the acrylate is in excess, bis-addition is mathematically inevitable.
-
Change the microenvironment: If you are using a protic solvent (like ethanol or methanol), switch to solvent-free conditions with acidic alumina, or use a polar aprotic solvent. Protic solvents artificially accelerate the proton-transfer step for secondary amines, erasing the natural kinetic advantage of the primary amine (1).
Q2: The reaction mixture is becoming highly viscous and turning into a gel. What is happening? A2: Your ethyl acrylate is undergoing spontaneous radical chain-growth polymerization. Acrylates are highly prone to this, especially at elevated temperatures (70 °C) or under light exposure.
-
Solution: Always verify that your ethyl acrylate contains a radical inhibitor (typically 10-50 ppm of MEHQ or BHT). If you have distilled your acrylate to purify it prior to the reaction, you have removed the inhibitor. You must manually add ~100 ppm of BHT to the reaction flask. Alternatively, utilizing specific ionic liquids (e.g., acetate-based PILs) has been shown to suppress undesired polymerization while maintaining catalytic activity (3).
Q3: The reaction rate is unacceptably slow, and I have unreacted starting materials after 24 hours. Can I add a strong base to speed it up? A3: Do not add a strong base (e.g., NaOH, KOH). While traditional Michael additions use strong bases, introducing them here will cause rapid ester hydrolysis of your ethyl acrylate, converting it into acrylic acid, which will immediately form an unreactive carboxylate salt with your primary amine.
-
Solution: If the reaction is slow, the rate-limiting step is the proton transfer following the formation of the zwitterion. Instead of a base, use a dual-activation catalyst like Acidic Alumina or a Brønsted acidic ionic liquid. These catalysts activate the carbonyl oxygen of the acrylate via hydrogen bonding, making the β -carbon highly electrophilic without risking ester hydrolysis.
Q4: I am having trouble purifying the secondary amine from the excess primary amine via column chromatography. They co-elute. A4: Amines notoriously streak on silica gel due to strong hydrogen bonding with the acidic silanol groups on the silica surface.
-
Solution: Pre-treat your silica gel by flushing the column with your mobile phase containing 1-2% Triethylamine (TEA) or Ammonium Hydroxide. This neutralizes the acidic sites on the silica. The secondary amine (product) is more sterically hindered and slightly less polar than the primary amine (reactant), so it will generally elute first if the silica is properly deactivated.
References
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: MDPI (Molecules) URL:[Link]
-
Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: MDPI (Catalysts) URL:[Link]
-
Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
Sources
Technical Support Center: N-Alkylation of Secondary Amines
Welcome to the technical support center for N-alkylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs): General Issues & Prevention
Q1: My N-alkylation reaction is giving me a mixture of my desired tertiary amine and a significant amount of a quaternary ammonium salt. What is happening and how can I prevent this?
A1: This is the most common side reaction, known as over-alkylation or quaternization. The root cause is that the tertiary amine product is often more nucleophilic than the secondary amine starting material.[1][2] This creates a "runaway" reaction where the product successfully competes with the starting material for the alkylating agent, leading to the formation of the quaternary ammonium salt.[2][3][4][5]
Preventative Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the secondary amine relative to the alkylating agent. This ensures the alkylating agent is consumed before significant quaternization can occur. However, this may not completely solve the issue and can complicate purification.[1]
-
Slow Addition: Add the alkylating agent dropwise or via syringe pump at a low temperature (e.g., 0 °C) before slowly warming to the reaction temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant secondary amine.
-
Monitor the Reaction: Closely track the reaction's progress by TLC, GC-MS, or LC-MS.[1] Stop the reaction as soon as the starting material is consumed to minimize the time for the tertiary amine to overreact.
-
Consider an Alternative: For clean, selective mono-alkylation, Reductive Amination is a superior method that avoids over-alkylation entirely.[2][6][7]
Troubleshooting Guide: Specific Side Reactions
Problem 1: My major product is an alkene, not my desired tertiary amine.
Underlying Cause: You are observing a competing E2 elimination reaction . This is favored under several conditions:
-
Sterically Hindered Reagents: Using a bulky secondary amine or a sterically hindered alkyl halide (e.g., secondary or tertiary halides) makes the SN2 substitution pathway difficult.[1][8] The base will then preferentially abstract a proton from a β-carbon, leading to elimination.[1]
-
Strong, Bulky Bases: Strong, sterically hindered bases are more likely to act as a base (abstract a proton) than as a nucleophile.
-
High Temperatures: Elimination reactions are often favored entropically and become more competitive at higher temperatures.[1]
Troubleshooting Steps:
-
Assess Your Alkylating Agent: If possible, switch to a less sterically hindered alkylating agent. Primary alkyl halides are much less prone to elimination than secondary or tertiary ones.
-
Change Your Base: Switch to a weaker, less-hindered base. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often excellent choices as they are strong enough to deprotonate the ammonium salt intermediate but not so strong as to aggressively promote elimination.[9]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only heat if necessary.
-
Solvent Choice: The solvent can influence the substitution vs. elimination ratio. Polar aprotic solvents like acetonitrile or DMF generally favor SN2 reactions.[10]
Problem 2: My reaction is very slow or shows no conversion of the starting amine.
Underlying Cause: The activation energy for the SN2 reaction is not being overcome. This can be due to several factors:
-
Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are significantly less reactive and may require harsher conditions.[1]
-
Insufficient Temperature: The reaction may simply need more thermal energy to proceed at an appreciable rate.[1]
-
Inadequate Base: The base may be too weak or may not be soluble in the reaction solvent, preventing it from neutralizing the proton generated during the reaction.[1]
-
Steric Hindrance: Extreme steric bulk on either the amine or the alkylating agent can dramatically slow down the reaction rate.[8][11]
Troubleshooting Steps:
-
Improve the Leaving Group: If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide. You can also generate the iodide in situ by adding a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI), a process known as the Finkelstein reaction.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring by TLC at each stage.
-
Re-evaluate the Base: Ensure your base is strong enough and soluble. If using an inorganic base like K₂CO₃ in a non-polar solvent like toluene, consider adding a phase-transfer catalyst (e.g., TBAB) to improve solubility and reactivity.
-
For Severely Hindered Substrates: If steric hindrance is the primary issue, you may need to switch to a different synthetic strategy entirely, such as the Buchwald-Hartwig amination for aryl amines or reductive amination for alkyl amines.[12][13]
Visualizing Competing Pathways
To better understand these common issues, the following diagrams illustrate the key decision points in the reaction mechanism.
Caption: Competition between SN2 (Alkylation) and E2 (Elimination).
Data-Driven Decisions: Choosing Your Conditions
The choice of base and solvent has a profound impact on the outcome of your reaction. The tables below summarize key properties to guide your selection.
Table 1: Influence of Common Bases on N-Alkylation Selectivity
| Base | pKa of Conjugate Acid | Typical Use | Strengths | Weaknesses |
| K₂CO₃ | ~10.3 | General Purpose | Inexpensive, moderately strong, low nucleophilicity. Good for many primary/secondary halides. | Poor solubility in many organic solvents; may require phase-transfer catalyst. |
| Cs₂CO₃ | ~10.3 | High Selectivity | Higher solubility than K₂CO₃ in organic solvents. Often provides higher yields and selectivity for mono-alkylation. [14][15] | More expensive. |
| Et₃N | ~10.7 | Acid Scavenger | Soluble in organic solvents. | Is itself a nucleophile and can compete in alkylation, leading to quaternary triethylammonium salts. |
| DIPEA | ~11.0 | Hindered Substrates | Sterically hindered and non-nucleophilic. Excellent for preventing self-alkylation of the base. | Can promote elimination with sensitive substrates. |
| NaH | ~36 | Deprotonation | Very strong base, used for deprotonating less acidic N-H bonds (e.g., in amides). [16] | Highly reactive, moisture-sensitive, requires anhydrous conditions. Generates H₂ gas. |
Table 2: Solvent Effects on N-Alkylation (SN2) Reaction Rates
| Solvent Class | Examples | Effect on Rate | Rationale |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Fastest | Effectively solvates the charged transition state, lowering the activation energy without deactivating the amine nucleophile through hydrogen bonding. [10] |
| Polar Protic | Ethanol, Methanol | Slower | Can form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that must be disrupted, which increases the activation energy. [10] |
| Nonpolar | Toluene, Hexane | Slowest | Provides poor stabilization for the polar transition state, resulting in a high activation energy barrier. [10] |
Alternative Protocols for Difficult Substrates
When direct alkylation fails, more advanced methods are required.
Protocol 1: Reductive Amination - The Gold Standard for Avoiding Over-alkylation
This method is one of the most reliable ways to form secondary and tertiary amines. [7]It proceeds by forming an iminium ion intermediate from the secondary amine and an aldehyde/ketone, which is then reduced in situ. Over-alkylation is not possible as the iminium ion can only form once. [6][7] Step-by-Step Methodology:
-
Reaction Setup: To a solution of the secondary amine (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., Dichloroethane (DCE) or THF), add acetic acid (1.1 equiv.).
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise at room temperature. [7]Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. [6]3. Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination - For Aryl Halide Substrates
Direct SN2-type alkylation on an aryl halide is not feasible. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds with aryl halides or triflates. [12][13][17] Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the secondary amine (1.2 equiv.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.) to an oven-dried flask.
-
Reaction Execution: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
- A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study. Benchchem.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]
-
Preparation of Sec and Tert Amines. Wordpress. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Steric hindrance Definition - Organic Chemistry II. Fiveable. Available at: [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]
-
Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega - ACS Publications. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications - ACS.org. Available at: [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. ScienceDirect. Available at: [Link]
-
The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? Master Organic Chemistry. Available at: [Link]
-
Hofmann elimination. Wikipedia. Available at: [Link]
-
Ch22: Hofmann elimination. Chemistry. Available at: [Link]
-
The Hofmann Elimination. Chemistry Steps. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. ResearchGate. Available at: [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]
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Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. Available at: [Link]
-
Video: Preparation of Amines: Alkylation of Ammonia and Amines. JoVE. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF - University of South Florida. Available at: [Link]
-
N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. Available at: [Link]
-
23.16: Synthesis of Amines by Alkylation. Chemistry LibreTexts. Available at: [Link]
-
Chloromethane‐Enabled Quaternization of Linear Polyglycerol Amines and Their Application as Antibacterial Agents. PMC. Available at: [Link]
-
Ch22: Alkylation of Amines. Chemistry - University of Calgary. Available at: [Link]
- EP2607351B1 - Continuous process for the alkylation of cyclic tertiary amines. Google Patents.
-
Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
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Technical Support Center: Improving the Yield of the Michael Addition of Amines to Acrylates
Welcome to the Technical Support Center for the aza-Michael addition. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conjugate addition of amines to acrylates. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of this fundamental C-N bond-forming reaction.
Troubleshooting Guide
This section addresses common issues encountered during the aza-Michael addition of amines to acrylates, providing systematic solutions to enhance your reaction outcomes.
Question 1: Why is my reaction showing low or no product yield?
Low or no yield in an aza-Michael reaction can be attributed to several factors, from insufficient catalyst activity to poor nucleophile generation.[1] Here’s a step-by-step approach to diagnosing and resolving this issue.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The chosen base or catalyst may not be strong enough to sufficiently activate the amine or the acrylate.
-
Solution: If using a base catalyst, consider switching to a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a guanidine-based catalyst like tetramethylguanidine (TMG).[2] For reactions involving less reactive aromatic amines, Lewis acids or organocatalysts may be more effective.[3][4] A control reaction without any catalyst should be performed to establish a baseline.[5]
-
-
Poor Nucleophilicity of the Amine: Aromatic amines and sterically hindered aliphatic amines are less nucleophilic and may react sluggishly.[6][7]
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Microwave irradiation can also be an effective method to accelerate reactions with less reactive amines.[8][9] Alternatively, consider using a more activating solvent system, such as polar protic solvents like water, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP), which can enhance the nucleophilicity of anilines.[6][10][11]
-
-
Low Electrophilicity of the Acrylate: Substitution on the α or β position of the acrylate can sterically hinder the approach of the nucleophile, reducing the reaction rate.
-
Solution: For sterically hindered acrylates, increasing the reaction temperature and/or using a more potent catalyst can be beneficial. In some cases, high-pressure conditions (10-15 kbar) have been shown to overcome steric hindrance in sluggish Michael additions.[11]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states. An incorrect solvent can impede the reaction.
-
Solution: The reaction rate generally increases with solvent polarity.[3] For many aza-Michael additions, polar protic solvents are advantageous. However, for some systems, polar aprotic solvents like DMSO or DMF may be optimal.[3] Solvent-free conditions are also a viable and often "greener" alternative that can lead to high yields.[12][13]
-
Question 2: My reaction is producing a significant amount of the di-addition product. How can I improve the selectivity for the mono-adduct?
The formation of a di-adduct, where a primary amine reacts with two equivalents of the acrylate, is a common side reaction. Controlling this selectivity is crucial for achieving a high yield of the desired mono-adduct.
Strategies for Enhancing Mono-Adduct Selectivity:
-
Stoichiometry Control: The molar ratio of reactants is a primary determinant of selectivity.
-
Solution: Use a large excess of the amine relative to the acrylate. This increases the probability that an acrylate molecule will encounter an unreacted primary amine rather than the mono-adduct.[14]
-
-
Reaction Time and Temperature: The rate of the second addition is often slower than the first due to the reduced nucleophilicity and increased steric hindrance of the resulting secondary amine.[15][16]
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Stop the reaction once the formation of the mono-adduct is maximized and before significant di-adduct formation occurs. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically preferred mono-addition product.[1]
-
-
Controlled Reagent Addition: The concentration of the acrylate can influence the reaction pathway.
-
Solution: Add the acrylate slowly to a solution of the amine. This maintains a low concentration of the electrophile, minimizing the chance of a second addition to the initially formed product.
-
-
Solvent Effects: The choice of solvent can influence the relative rates of the first and second additions.
-
Solution: In some cases, the choice of solvent can control selectivity. For example, with anilines, performing the reaction in water tends to favor mono-addition, while fluorinated alcohols like TFE or HFIP can lead to the formation of the bis-adduct.[11]
-
Question 3: I am observing polymerization of my acrylate starting material. How can I prevent this side reaction?
Polymerization of the acrylate is an undesirable side reaction that can significantly reduce the yield of the desired Michael adduct. This is often initiated by the base catalyst or by radical processes at elevated temperatures.
Methods to Mitigate Acrylate Polymerization:
-
Catalyst Selection: The nature of the catalyst can influence the propensity for polymerization.
-
Solution: Use a weaker base that is still effective in promoting the Michael addition but less likely to initiate anionic polymerization.[1] Alternatively, consider non-basic catalyst systems such as Lewis acids or organocatalysts.
-
-
Temperature Control: Higher temperatures can promote both anionic and radical polymerization.
-
Solution: Run the reaction at a lower temperature. This may require a longer reaction time, but can effectively suppress polymerization.[1]
-
-
Inhibitors: For reactions that are sensitive to radical polymerization, the addition of an inhibitor can be beneficial.
-
Solution: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. Ensure the inhibitor is compatible with your desired reaction.
-
-
Controlled Reagent Addition: Maintaining a low concentration of the activated nucleophile can help.
-
Solution: Add the base catalyst slowly to the mixture of the amine and acrylate. This keeps the concentration of the deprotonated amine low, reducing the likelihood of initiating polymerization.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the aza-Michael addition, offering insights into reaction mechanisms and optimization strategies.
Q1: What is the general mechanism of the aza-Michael addition?
The aza-Michael addition is a conjugate addition reaction.[17] The reaction proceeds through the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound, such as an acrylate.[18] The mechanism can be catalyzed by either a base or an acid. In a base-catalyzed mechanism, the base deprotonates the amine to form a more nucleophilic amide, which then attacks the acrylate. The resulting enolate is then protonated to yield the final product. In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the acrylate, making the β-carbon more electrophilic and susceptible to attack by the neutral amine. A detailed computational study suggests that for primary and secondary amines reacting with ethyl acrylate in an aprotic solvent, the reaction preferentially proceeds through a 1,2-addition mechanism to form a zwitterionic intermediate, followed by a rate-determining proton transfer.[19]
Caption: General mechanism of the aza-Michael addition.
Q2: What is the best catalyst for the aza-Michael addition?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, here are some general guidelines:
-
For aliphatic amines: These are generally more nucleophilic and may not require a strong catalyst. Weak bases like triethylamine or even catalyst-free conditions can be effective.[2][20]
-
For aromatic amines: These are less nucleophilic and often require a more active catalyst. Stronger bases like DBU,[13][21] Lewis acids (e.g., InCl₃, FeCl₃),[3] or organocatalysts are often employed.[4][22]
-
For asymmetric synthesis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, are commonly used to achieve high enantioselectivity.[17][22]
-
Green Chemistry: Enzymes, such as lipases, have been shown to catalyze the aza-Michael addition under mild conditions.[23] Ionic liquids can also serve as both the solvent and catalyst, offering a recyclable reaction medium.[24]
Q3: How does solvent choice affect the reaction rate and selectivity?
Solvent selection is a critical parameter in optimizing the aza-Michael addition.
-
Polar Protic Solvents: Solvents like water, methanol, TFE, and HFIP can accelerate the reaction, particularly for less reactive amines like anilines.[3][6] These solvents can stabilize charged intermediates and transition states through hydrogen bonding.[6] Water has been shown to be a particularly effective medium for many aza-Michael additions, offering a green and inexpensive solvent option.[10][25]
-
Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile are also effective for this reaction. The reaction rates in these solvents are generally slower than in polar protic solvents.[3]
-
Nonpolar Solvents: Reactions in nonpolar solvents like toluene or dichloromethane are typically much slower.[3]
-
Solvent-Free Conditions: Conducting the reaction neat (without a solvent) can be a highly efficient and environmentally friendly approach, often leading to high yields and simplified workup.[12][13]
-
Selectivity: As mentioned previously, the solvent can influence the selectivity between mono- and di-addition products, especially with primary amines.[11]
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free conditions are often highly effective for the aza-Michael addition.[12][13] This approach offers several advantages, including reduced waste, lower cost, and often simplified purification. Solvent-free reactions can be promoted by thermal heating,[25] microwave irradiation,[8][13] or even mechanical grinding (ball milling).[7]
Experimental Protocols
General Protocol for a Base-Catalyzed Aza-Michael Addition
This protocol provides a general starting point for the aza-Michael addition of an amine to an acrylate using DBU as a catalyst under solvent-free conditions.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents) and the acrylate (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.1-0.2 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, the product can often be purified directly by column chromatography on silica gel without a separate workup step. If necessary, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure before purification.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in aza-Michael additions.
Data Summary
The following table summarizes various catalytic systems and conditions for the aza-Michael addition, providing a comparative overview to guide your experimental design.
| Amine | Acrylate | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aniline | N,N-dimethyl acrylamide | Imidazolium chloride | Solvent-free | 120 | - | Good | [25] |
| Aniline | Methyl acrylate | None | Water | 80 | - | 21 (mono) | [3] |
| Aniline | Methyl acrylate | None | HFIP | 58 | 16 h | 96 (di) | [10] |
| Benzylamine | Methyl acrylate | DBU | Solvent-free | 75 (MW) | 10 min | 95 | [13] |
| Secondary Amines | Ethyl acrylate | LiClO₄ | Solvent-free | RT | 2-3 d | High | [12] |
| Morpholine | Methyl acrylate | [Cho][Pro] | - | RT | 5 min | Quantitative | [24] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. auetd.auburn.edu [auetd.auburn.edu]
- 4. colab.ws [colab.ws]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Aza-Michael addition by ball milling - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00133H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A New Approach Utilizing Aza-Michael Addition for Hydrolysis-Resistance Non-Ionic Waterborne Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
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- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 37. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Secondary Amine Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of secondary amine esters. These molecules are inherently challenging: the secondary amine is a potent nucleophile and base, while the ester is a prime target for nucleophilic attack and saponification. This dual nature leads to three primary failure modes during purification: intramolecular cyclization (lactamization), ester hydrolysis during chromatography, and severe peak tailing or ion suppression in RP-HPLC.
Below is our comprehensive troubleshooting guide and workflow to help you navigate these competing chemical properties.
Fig 1. Decision matrix for secondary amine ester purification based on structural and analytical needs.
Section 1: Intramolecular Cyclization (Lactamization & DKP Formation)
Q: Why does my secondary amine ester degrade into a new, lower-polarity spot on TLC during concentration or storage? A: You are likely observing intramolecular cyclization. When a secondary amine and an ester are present in the same molecule (especially in 1,4- or 1,5-relationships, such as in dipeptide esters or γ / δ -amino esters), the amine can nucleophilically attack the ester carbonyl. In peptide synthesis, this manifests as diketopiperazine (DKP) formation, a notoriously rapid cascade reaction catalyzed by basic conditions [1][1]. The causality is straightforward: the secondary amine's lone pair is perfectly positioned to form a stable 5- or 6-membered lactam ring, expelling the ester's alcohol leaving group.
Q: How can I prevent this during purification? A: The key is protonation and thermal control. By keeping the secondary amine protonated (pH < 6), you eliminate its nucleophilicity. Avoid basic workups if possible, and never concentrate the free-base form at elevated temperatures.
Table 1: Factors Influencing Lactamization Rates
| Factor | Effect on Cyclization Rate | Mechanistic Causality |
| Distance | 1,4 > 1,5 >> 1,6 | Entropy of ring closure heavily favors 5- and 6-membered rings (DKP/lactams). |
| pH | High pH accelerates | Deprotonation yields the free, highly nucleophilic secondary amine. |
| Temperature | High Temp accelerates | Overcomes the activation energy barrier for nucleophilic acyl substitution. |
| Concentration | High Conc accelerates | Increases the probability of intermolecular amidation (competing side reaction). |
Section 2: Normal Phase Chromatography – Streaking vs. Hydrolysis
Q: When I run my secondary amine ester on silica gel, it streaks severely. But when I add Triethylamine (TEA) to the eluent, my ester hydrolyzes or forms an amide. What is the mechanism, and how do I fix it? A: The silica gel surface is populated with acidic silanol groups (Si-OH, pKa ~4.5-5.5). Secondary amines form strong hydrogen bonds and ionic interactions with these silanols, causing severe streaking. Adding a basic modifier like TEA neutralizes the silanols. However, if your silica or solvent is wet, TEA generates hydroxide ions, which rapidly hydrolyze the ester. Furthermore, high concentrations of TEA can catalyze intermolecular amidation.
The self-validating solution is to pre-treat the silica gel with TEA, then wash away the excess before loading your compound [2][2]. This neutralizes the active silanols without leaving bulk base in the mobile phase to catalyze ester degradation.
Methodology 1: Amine-Safe Silica Gel Chromatography (TEA Pre-treatment)
-
Slurry Preparation: Suspend silica gel in the non-polar component of your mobile phase (e.g., Hexanes or Ethyl Acetate).
-
Base Treatment: Add 1-2% (v/v) Triethylamine (TEA) to the slurry. Stir gently for 15 minutes to allow TEA to bind to the acidic silanol sites.
-
Column Packing: Pour the slurry into the column and pack using compressed air.
-
Washing (Critical Step): Flush the column with 2-3 column volumes of your base-free mobile phase to remove excess, unbound TEA. This ensures no free base remains to hydrolyze your ester.
-
Loading & Elution: Load your secondary amine ester. Elute using the standard mobile phase without bulk TEA.
Section 3: RP-HPLC and LC-MS Challenges
Q: I switched to Reverse-Phase HPLC to avoid silica issues. I get sharp peaks with 0.1% Trifluoroacetic Acid (TFA), but my LC-MS signal disappears. If I use Formic Acid (FA), the peak tails badly. Why? A: TFA is a strong ion-pairing agent. It forms a hydrophobic complex with the protonated secondary amine, masking it from residual silanols on the C18 stationary phase, yielding sharp peaks. However, in the LC-MS electrospray source, the strong TFA-amine ion pair fails to dissociate into the gas phase, and TFA's high surface tension prevents efficient droplet nebulization, causing severe ion suppression [3][3]. Formic acid is a weaker ion-pairing agent; it allows excellent MS ionization but fails to fully mask the amine from stationary phase interactions, leading to tailing [4][4].
Table 2: Mobile Phase Additives Comparison for Basic Amines
| Additive | Ion-Pairing Strength | Peak Shape (Basic Amines) | LC-MS Sensitivity | Post-Lyophilization State |
| 0.1% TFA | Strong | Excellent (Sharp) | Poor (Severe Ion Suppression) | Trifluoroacetate salt (Stable) |
| 0.1% Formic Acid | Weak | Fair to Good (May tail) | Excellent (High Sensitivity) | Formate salt (Stable) |
Methodology 2: LC-MS Friendly RP-HPLC Purification
-
Column Selection: Choose a Type-C silica or surface-charged C18 column designed for basic analytes without strong ion-pairing agents.
-
Mobile Phase Prep: Prepare Mobile Phase A (Water) and B (Acetonitrile) with 0.1% Formic Acid. Do not use TFA if MS-directed fraction collection is required.
-
Sample Prep: Dissolve the crude amine ester in the initial mobile phase conditions (e.g., 5% B). Ensure the pH is acidic to protonate the amine, which protects the ester from lactamization during the run.
-
Gradient Elution: Run a shallow gradient (e.g., 1-2% B per minute) to ensure separation from closely eluting primary amine impurities or tertiary amine over-alkylation products.
-
Lyophilization: Freeze-dry the collected fractions immediately to yield the stable formate salt of the secondary amine ester.
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[Link]
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. RSC.[Link]
-
Buffer Preparation. Separation Science. [Link]
Sources
Technical Support Center: Optimization of Ester Hydrolysis for Sterically Hindered Esters
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the kinetic bottleneck presented by sterically hindered esters (e.g., pivalates, adamantyl esters, ortho-substituted benzoates).
Bulky substituents physically block the Bürgi-Dunitz trajectory required for standard nucleophilic attack at the carbonyl carbon. Attempting to overcome this by simply increasing temperature and equivalents of aqueous base is a brute-force approach that frequently leads to alpha-epimerization, ether cleavage, or total substrate degradation. True optimization requires shifting the mechanistic paradigm.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to bypass steric shielding.
Mechanistic Divergence in Ester Cleavage
Figure 1: Mechanistic divergence in ester cleavage. Steric bulk blocks traditional BAc2 pathways.
Frequently Asked Questions (Troubleshooting)
Q1: Why do standard saponification conditions (NaOH/MeOH) fail or require extreme heating for my sterically hindered ester? A: Standard base-catalyzed hydrolysis operates via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion must attack the carbonyl carbon at an optimal angle. Bulky groups create a severe steric shield around this carbon, drastically raising the activation energy of the tetrahedral intermediate. Forcing this reaction with heat often leads to the deprotonation of the alpha-carbon, resulting in the racemization or epimerization of sensitive stereocenters.
Q2: I have a base-sensitive substrate with a highly hindered methyl ester. How can I cleave it without epimerizing my alpha-stereocenter? A: You must abandon acyl-oxygen cleavage and target the alkyl-oxygen bond instead. Trimethylsilyl iodide (TMSI) is the premier reagent for this transformation[1]. TMSI acts as a hard-soft acid-base reagent. The highly oxophilic silicon atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester's alkyl group. The soft iodide nucleophile then attacks the alkyl carbon via an SN2 pathway, liberating a silyl ester and an alkyl iodide[2]. Because this process is neutral and non-hydrolytic, it completely avoids enolate formation, preserving your alpha-stereocenters intact[3].
Q3: My substrate is acid-sensitive, but standard aqueous LiOH is too slow. How can I accelerate base-catalyzed hydrolysis without harsh heating? A: You need a nucleophile that is either completely desolvated or intrinsically more reactive than hydroxide:
-
Potassium Trimethylsilanolate (KOTMS): This reagent provides a highly nucleophilic silanolate anion in anhydrous conditions[4]. Because it lacks the bulky hydrogen-bonded hydration shell of aqueous hydroxide, its effective nucleophilicity is vastly superior, allowing it to cleave hindered esters at room temperature in THF.
-
LiOH / H₂O₂: The addition of hydrogen peroxide generates the hydroperoxide anion ( HOO− ). Due to the alpha-effect (repulsion between adjacent lone pairs on the oxygen atoms), the HOMO energy is raised, making HOO− significantly more nucleophilic than HO− , while being less basic[5]. This allows for rapid attack at hindered carbonyls (e.g., Evans oxazolidinones) at 0 °C[6].
Q4: What if my ester is so hindered (e.g., mesitoate or adamantyl) that even KOTMS and TMSI are inefficient? A: In cases of extreme steric hindrance, you can leverage the steric bulk to your advantage by switching to an AAc1 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, unimolecular) using concentrated sulfuric acid[7], or by using strong Lewis acids like Boron Trichloride ( BCl3 )[8]. In >95% H2SO4 , the ester is protonated and the alcohol leaving group departs to form a linear acylium ion. Counterintuitively, steric bulk accelerates this specific pathway because the formation of the linear acylium ion relieves the severe ground-state steric strain present in the starting ester[7].
Reagent Selection Decision Matrix
Figure 2: Decision matrix for selecting the optimal hydrolysis reagent based on substrate properties.
Quantitative Comparison of Cleavage Methods
| Reagent | Primary Mechanism | Typical Solvent | Operating Temp | Key Advantage | Major Limitation |
| KOTMS | Anhydrous Nucleophilic Attack | THF | 20 °C | Extremely mild; high functional group tolerance. | Moisture sensitive; ineffective for extreme steric bulk (e.g., mesitoates). |
| TMSI | Alkyl-Oxygen Cleavage ( SN2 ) | DCM / MeCN | 0 °C to 20 °C | Completely avoids epimerization; neutral conditions. | Cleaves ethers and carbamates (Boc/Cbz); light sensitive. |
| LiOH / H₂O₂ | Alpha-Effect Nucleophilic Attack | THF / H₂O | 0 °C to 20 °C | Highly nucleophilic but mildly basic; excellent for chiral auxiliaries. | Generates stoichiometric O₂ gas; requires careful quenching. |
| Conc. H₂SO₄ | AAc1 (Acylium Ion Formation) | Neat | 20 °C | Accelerated by steric bulk; cleaves the most hindered esters. | Destroys acid-sensitive functional groups; harsh conditions. |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the specific quench steps, as they are chemically necessary to prevent byproduct toxicity or explosive hazards.
Protocol A: Anhydrous Cleavage using Potassium Trimethylsilanolate (KOTMS)
-
Preparation: Flame-dry all glassware and purge with Argon.
-
Reaction: Dissolve the hindered ester (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.
-
Addition: Add KOTMS (1.5 - 2.0 equiv) in one single portion at room temperature[4].
-
Monitoring: Stir at room temperature until complete consumption of the starting material is observed via TLC/LCMS (typically 2-16 hours).
-
Validation & Quench: Quench the reaction with 1M HCl or 5% citric acid dropwise until the aqueous layer reaches pH ~3 (verifying the protonation of the carboxylate).
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Protocol B: Mild Alkyl-Oxygen Cleavage using Trimethylsilyl Iodide (TMSI)
-
Preparation: Prepare a solution of the ester (1.0 equiv) in anhydrous DCM or Acetonitrile (0.2 M) under a Nitrogen atmosphere[2].
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add TMSI (1.5 - 3.0 equiv) dropwise via syringe. (Note: TMSI is highly light-sensitive and moisture-sensitive; wrap the flask in aluminum foil)[2].
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours depending on the steric bulk.
-
Hydrolysis: Quench the reaction by adding methanol or water to hydrolyze the intermediate silyl ester to the free carboxylic acid[3].
-
Validation & Quench: Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the solution turns colorless. This step is critical to reduce and remove liberated, highly reactive iodine ( I2 ). Follow with a standard acidic workup.
Protocol C: Alpha-Effect Cleavage using LiOH/H₂O₂
-
Preparation: Dissolve the ester (e.g., Evans oxazolidinone derivative) in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C[5].
-
Pre-mixing: In a separate vial, pre-mix LiOH·H₂O (2.0 equiv) and 30% aqueous H₂O₂ (4.0 equiv).
-
Addition: Add the LiOH/H₂O₂ mixture dropwise to the ester solution to control the exothermic generation of the peracid intermediate[6]. Ensure the reaction vessel is properly vented, as O2 gas will evolve.
-
Reaction: Stir at 0 °C to room temperature for 1-4 hours.
-
Critical Safety Quench: Carefully quench the excess peroxide by adding a 1.5 M aqueous solution of Na₂SO₃ (Sodium sulfite) at 0 °C. Self-Validation: You must verify complete quenching using peroxide test strips before proceeding to extraction[6].
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with DCM or EtOAc to isolate the free acid.
References
-
Potassium Trimethylsilanolate: Reagent for Ester Cleavage & Cross-Coupling | ChemicalBook | 4
-
Trimethylsilyl Iodide as a Peptide Deblocking Agent | RSC Publishing | 3
-
TMS Iodide - ACS GCI Pharmaceutical Roundtable Reagent Guides | ACS GCI | 2
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | ACS Publications | 5
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 (Safety & Scale-up) | ResearchGate | 6
-
Cleavage of Sterically Hindered Esters with Boron Trichloride | RSC Publishing | 8
-
Ester hydrolysis in concentrated sulfuric acid | ResearchGate | 7
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Technical Support Center: Characterization of Impurities in Ethyl 3-[(3-phenylpropyl)amino]propanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
Introduction: The Synthetic Landscape
The synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate, a valuable building block in pharmaceutical development, typically involves one of two primary synthetic routes: the aza-Michael addition of 3-phenylpropylamine to ethyl acrylate or the reductive amination of hydrocinnamaldehyde with ethyl 3-aminopropanoate. While seemingly straightforward, both pathways are susceptible to the formation of various process-related impurities.[1][2] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Therefore, robust analytical characterization is paramount.
This guide will dissect the potential impurities arising from each synthetic route and provide detailed protocols for their identification and quantification.
Visualizing the Synthetic Pathways and Potential Impurities
To better understand the origin of potential impurities, let's visualize the two common synthetic routes.
Caption: Synthetic routes to Ethyl 3-[(3-phenylpropyl)amino]propanoate.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and subsequent analysis.
Part 1: Aza-Michael Addition Route
Question 1: My reaction mixture shows a significant peak with a higher molecular weight than my desired product. What could this be?
Answer: This is a classic sign of the formation of a bis-adduct, a common impurity in the aza-Michael addition of primary amines to acrylates.[5][6] The secondary amine product, Ethyl 3-[(3-phenylpropyl)amino]propanoate, can act as a nucleophile and react with a second molecule of ethyl acrylate to form a tertiary amine.
Troubleshooting Steps:
-
Stoichiometry Control: Employ a molar excess of the 3-phenylpropylamine relative to ethyl acrylate. This statistically favors the reaction of the acrylate with the primary amine.
-
Slow Addition: Add the ethyl acrylate slowly to the reaction mixture containing the amine. This maintains a low concentration of the acrylate, minimizing the chance of the secondary amine product reacting with it.
-
Temperature Management: Keep the reaction temperature low. Higher temperatures can accelerate the rate of the second addition.[7]
Question 2: I'm observing a side product that appears to be an amide. How is this possible?
Answer: While less common at moderate temperatures, direct amidation between the amine and the ester can occur, especially at elevated temperatures.[7] This results in the formation of N-(3-phenylpropyl)propenamide and ethanol.
Troubleshooting Steps:
-
Temperature Control: Maintain a reaction temperature below 50°C to minimize amide formation.[7]
-
Catalyst Choice: While often performed neat, if a catalyst is used, avoid strong bases that could promote amidation.
Part 2: Reductive Amination Route
Question 3: My final product is contaminated with a significant amount of starting aldehyde (hydrocinnamaldehyde). How can I improve the conversion?
Answer: Incomplete conversion in reductive amination can stem from several factors related to the formation and reduction of the imine intermediate.[8][9]
Troubleshooting Steps:
-
pH Optimization: The formation of the imine is favored under mildly acidic conditions (pH 4-6).[8] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated. A common practice is to add a catalytic amount of acetic acid.
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason, as stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde.[10]
-
Water Removal: The condensation reaction to form the imine produces water. Removing this water, for example, by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine, thus improving overall conversion.
Question 4: I've identified 3-phenylpropanol as a major impurity. What is the cause?
Answer: The presence of 3-phenylpropanol indicates that your reducing agent is reducing the starting hydrocinnamaldehyde before it can form the imine. This is a common issue when using overly reactive reducing agents.
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: As mentioned above, replace stronger reducing agents like NaBH₄ with NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN).[10] These reagents are less likely to reduce the aldehyde directly.
-
One-Pot, Two-Step Approach: Consider a sequential approach where you first allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like TLC or NMR.
Analytical Characterization of Impurities
A robust analytical strategy is essential for identifying and quantifying impurities.[11][12] A multi-technique approach is often necessary for comprehensive characterization.[4]
Workflow for Impurity Identification
Caption: A typical workflow for impurity characterization.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis.[12][13][14]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate the starting materials, product, and impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
Coupling HPLC with a mass spectrometer provides crucial molecular weight information for each separated component, aiding in preliminary identification.[4][15] The same chromatographic conditions as the HPLC method can often be used, with the eluent directed into the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is generally suitable for these amine-containing compounds.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Once an impurity is isolated (e.g., by preparative HPLC), NMR spectroscopy is the definitive technique for elucidating its structure.[4] Both ¹H and ¹³C NMR should be acquired, along with 2D techniques like COSY and HSQC if necessary for complex structures.
Summary of Potential Impurities
| Synthetic Route | Potential Impurity | Common Cause | Mitigation Strategy |
| Aza-Michael Addition | Bis-adduct (Tertiary Amine) | Reaction of the product with a second molecule of ethyl acrylate. | Use an excess of the primary amine; slow addition of acrylate.[5] |
| N-(3-phenylpropyl)propenamide | High reaction temperatures. | Maintain reaction temperature below 50°C.[7] | |
| Reductive Amination | Unreacted Hydrocinnamaldehyde | Incomplete imine formation or reduction. | Optimize pH (4-6); use a mild reducing agent.[8] |
| 3-phenylpropanol | Over-reduction of the starting aldehyde. | Use a milder reducing agent (e.g., NaBH(OAc)₃).[10] | |
| Di(3-phenylpropyl)amine | Reductive amination of the product with another molecule of the aldehyde. | Control stoichiometry. |
Conclusion
A thorough understanding of the potential side reactions in the synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate is critical for developing a robust process that minimizes impurity formation. By implementing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can effectively identify, control, and characterize impurities, ensuring the quality and safety of this important pharmaceutical intermediate.
References
-
SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]
- Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
- Ghuge, A., Shinde, P., & Kuchekar, B. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Chemical and Pharmaceutical Research, 3(6), 849-863.
-
Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Retrieved from [Link]
-
TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of carbonyl compounds with secondary amines and side reactions to alcohols and aldol condensates. Retrieved from [Link]
-
PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2018, April 22). How to prevent second addition of Acrylate Compound to Primary Amines?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]
-
DORAS. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Michael addition of amines to α-ß unsaturated esters. Retrieved from [Link]
-
MDPI. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Molport. (n.d.). ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
ACS Publications. (2002, October 8). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Retrieved from [Link]
-
PubMed. (2003, September 15). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 3-[(3-phenylpropyl)amino]propanoate by HPLC
A Comparative Analysis of Chromatographic Strategies for Accurate Impurity Profiling
Introduction: The synthesis of novel chemical entities, such as Ethyl 3-[(3-phenylpropyl)amino]propanoate, is a cornerstone of pharmaceutical research and development. This secondary amine ester possesses structural motifs common in active pharmaceutical ingredients (APIs), making it a relevant model for analytical method development. The ultimate efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Therefore, the development of a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Ethyl 3-[(3-phenylpropyl)amino]propanoate. We will explore the inherent challenges presented by this analyte—namely its moderate polarity and lack of a strong UV chromophore—and provide a data-supported rationale for selecting the optimal chromatographic and detection strategy.
The Analytical Challenge: Choosing the Right Lens
The molecular structure of Ethyl 3-[(3-phenylpropyl)amino]propanoate dictates the analytical approach. The presence of a phenyl group offers some UV absorbance, but it is often insufficient for detecting and quantifying trace-level impurities required for regulatory submission. Furthermore, the secondary amine and ester functionalities introduce polarity, which can lead to poor peak shape and retention on traditional reversed-phase columns. Our objective is to compare methodologies that can overcome these challenges effectively.
We will evaluate three primary HPLC detection strategies:
-
Reversed-Phase HPLC with UV Detection following Pre-column Derivatization: A classic approach to enhance the detectability of poorly absorbing compounds.
-
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD): A universal detection method that obviates the need for a chromophore.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD): A powerful combination for polar analytes, offering universal and near-uniform mass-based response.
Comparison of Analytical Approaches
The selection of an analytical method is a balance of sensitivity, specificity, robustness, and practicality. While standard Reversed-Phase (RP) HPLC with UV detection is the workhorse of many labs, it is often suboptimal for amines lacking strong chromophores.[1][2][3]
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC with UV (Post-Derivatization) | Chemical modification of the amine to attach a UV-absorbing or fluorescent tag.[4][5] | High sensitivity with fluorescence detection[6]; Utilizes standard UV/FLD detectors. | Adds complexity and time; Potential for side-reactions and incomplete derivatization; Derivatizing agent can interfere with chromatography.[7] | Labs without access to universal detectors, targeted analysis of specific impurities. |
| RP-HPLC with ELSD | Nebulization of eluent, evaporation of mobile phase, and detection of light scattered by analyte particles.[8][9][10][11] | Universal detection for non-volatile analytes[9]; Compatible with gradient elution.[12] | Non-linear response can complicate quantification; Lower sensitivity compared to CAD; Requires volatile mobile phases.[10] | General-purpose screening where precise quantification is not the primary goal. |
| HILIC with CAD | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[13][14][15][16][17] Detection via aerosol charging.[18] | Excellent retention of polar compounds[15]; CAD offers universal, sensitive, and near-uniform response across a wide dynamic range.[19][20][21][22] | HILIC can require longer equilibration times; CAD requires volatile mobile phases. | Comprehensive purity profiling and accurate quantification of polar analytes and their impurities. |
Causality Behind Experimental Choices: Why HILIC with CAD Excels
For Ethyl 3-[(3-phenylpropyl)amino]propanoate and its potential impurities (e.g., unreacted starting materials like 3-phenylpropylamine), a method that provides robust retention and universal detection is paramount.
-
Chromatography Selection (HILIC): While Reversed-Phase (RP) chromatography is a common starting point, polar analytes like our target compound can exhibit poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an orthogonal technique that utilizes a polar stationary phase and a high organic content mobile phase.[16][17] This creates a water-enriched layer on the stationary phase surface, promoting the retention of polar compounds through a partitioning mechanism.[14] This approach is ideal for retaining the target analyte and any more polar process impurities or degradants.
-
Detector Selection (CAD): The lack of a strong chromophore makes universal detection a necessity. The Charged Aerosol Detector (CAD) operates by nebulizing the column effluent, evaporating the mobile phase to create analyte particles, and then charging these particles before measuring the aggregate charge with an electrometer.[18][20] This process provides a response that is directly proportional to the mass of the non-volatile analyte, regardless of its chemical structure.[19][21] This offers a significant advantage over ELSD, which exhibits a non-linear response, and UV detection, which is entirely dependent on the presence and strength of a chromophore. The result is more accurate and reliable quantification of impurities, even without reference standards for every single one.
Experimental Protocols
Recommended Protocol: HILIC-CAD for Purity Assessment
This protocol is designed as a self-validating system, where system suitability parameters ensure the reliability of each analytical run.
1. Sample Preparation:
- Prepare a stock solution of Ethyl 3-[(3-phenylpropyl)amino]propanoate at 1.0 mg/mL in 95:5 (v/v) Acetonitrile:Water.
- Vortex to dissolve and sonicate for 5 minutes if necessary.
- Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-CAD System & Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Thermo Scientific Vanquish Charged Aerosol Detector or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | 95:5 (v/v) Acetonitrile:Mobile Phase A |
| Gradient | 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, return to 95% B over 0.1 minutes, and re-equilibrate for 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| CAD Settings | Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 60 psi, Data Collection Rate: 10 Hz |
3. System Suitability Test (SST):
- Inject a standard solution five times.
- Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.
4. Data Analysis:
- Purity is calculated using the area percent method.
- % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
- Identify and quantify any impurities that are ≥ 0.05% of the total peak area.
Visualizing the Workflow
A clear workflow ensures reproducibility and understanding of the analytical process.
Caption: Workflow for the purity assessment of Ethyl 3-[(3-phenylpropyl)amino]propanoate by HILIC-CAD.
Comparative Performance Data (Hypothetical)
To illustrate the superiority of the HILIC-CAD method, the following table summarizes the expected performance metrics based on our experience with similar analytes.
| Performance Metric | RP-HPLC with UV (Derivatized) | RP-HPLC with ELSD | HILIC with CAD (Recommended) |
| Limit of Detection (LOD) | ~5 ng/mL (Fluorescence) | ~50 ng/mL | ~1-3 ng/mL [18] |
| Limit of Quantification (LOQ) | ~15 ng/mL (Fluorescence) | ~150 ng/mL | ~5-10 ng/mL |
| Linearity (R²) | > 0.999 (Narrow Range) | 0.98 (Log-Log Fit) | > 0.999 (Wide Range) [21] |
| Impurity Detection | Only detects impurities that derivatize efficiently. | Detects all non-volatile impurities. | Detects all non-volatile impurities with higher sensitivity. |
| Relative Response Factor | Highly variable, requires standards for each impurity. | Variable | Near-uniform, allows for semi-quantification without standards. [19] |
| Method Complexity | High (Requires extra derivatization step) | Moderate | Low (Direct Injection) |
Conclusion
For the accurate and reliable purity assessment of synthesized Ethyl 3-[(3-phenylpropyl)amino]propanoate, a direct injection method using a universal detector is superior to methods requiring derivatization. While both ELSD and CAD offer universal detection, the Charged Aerosol Detector (CAD) provides significantly better sensitivity, a wider linear dynamic range, and a more uniform response factor. [21]
When coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) , which offers excellent retention for this polar amine, the HILIC-CAD method stands out as the most robust and scientifically sound approach. It provides a comprehensive and accurate profile of the main compound and its potential impurities, ensuring the highest level of confidence in the quality of the synthesized material. This methodology aligns with the principles of modern analytical science, providing the trustworthiness and accuracy required by researchers, scientists, and drug development professionals.
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Gorecki, T., & Szumski, M. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Separation Science, 33(4), 431-446. Available from: [Link]
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Mitoudi, M., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8196. Available from: [Link]
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A Comparative Guide to the Synthesis of N-Substituted β-Amino Esters: Evaluating a Novel Photoredox-Catalyzed Three-Component Route
N-substituted β-amino esters are privileged structural motifs in a vast array of biologically active compounds, including pharmaceuticals, natural products, and peptidomimetics.[1][2] Their synthesis has long been a focal point of organic chemistry, with the demand for efficient, selective, and sustainable methods driving continuous innovation. This guide provides an in-depth comparison of a novel, visible-light-mediated photoredox-catalyzed three-component synthesis of N-substituted β-amino esters against established, classical methodologies. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data to inform your synthetic strategy.
The New Frontier: A Photoredox-Catalyzed Three-Component Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex bonds under exceptionally mild conditions.[3][4] We present a novel three-component approach for the synthesis of N-substituted β-amino esters that leverages the generation of α-amino radicals from tertiary amines.[5][6]
Conceptual Framework: This method involves the simultaneous reaction of a tertiary amine, an acrylate ester, and a radical precursor in the presence of a photocatalyst and visible light. The key to this transformation is the single-electron transfer (SET) from the tertiary amine to the excited photocatalyst, generating a highly reactive amine radical cation.[6] Subsequent deprotonation yields a nucleophilic α-amino radical, which then undergoes a Giese-type addition to the electron-deficient acrylate.[7][8] The resulting radical intermediate is then trapped by a third component, a radical species generated from a suitable precursor, to afford the final product. This strategy allows for the convergent assembly of highly substituted β-amino esters in a single step.
Caption: Proposed mechanism for the photoredox-catalyzed three-component synthesis.
Established Synthetic Routes: A Critical Overview
To appreciate the advantages of the photoredox approach, it is essential to understand the strengths and weaknesses of the most common methods for synthesizing N-substituted β-amino esters.
The Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated ester, is one of the most direct methods for forming the core structure of β-amino esters.[9][10]
Mechanism and Conditions: This reaction is typically catalyzed by a Brønsted or Lewis acid, or a base, to activate either the enoate or the amine.[9][11] While conceptually simple, the reaction can be sluggish and may require harsh conditions or highly reactive substrates. Recent advancements have focused on the use of milder catalysts and solvent-free conditions.[12]
Caption: General workflow for the aza-Michael addition.
The Mannich Reaction
The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as a ketone or an ester enolate.[13][14]
Mechanism and Conditions: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ester.[15] This method is highly versatile but often requires pre-formation of the enolate with strong bases or the use of harsh acidic conditions to generate the iminium ion.[16]
Reductive Amination of β-Keto Esters
This two-step, one-pot process involves the condensation of a β-keto ester with an amine to form an enamine intermediate, which is then reduced in situ to the desired β-amino ester.[3][17]
Mechanism and Conditions: The initial condensation is often acid-catalyzed, and the subsequent reduction is typically achieved using reducing agents like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.[18][19] While effective, this method is limited by the availability of the corresponding β-keto esters and can suffer from side reactions, such as the reduction of the keto group to a hydroxyl group.[17]
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for the novel photoredox route and the established methods, based on representative examples from the literature.
| Feature | Photoredox Three-Component | Aza-Michael Addition | Mannich Reaction | Reductive Amination |
| Reaction Conditions | Mild (Visible light, room temp) | Often requires heating or strong acids/bases | Can require strong bases or harsh acids | Mild to moderate |
| Atom Economy | High (Three components in one step) | High | Moderate (Loss of water) | Moderate (Use of reducing agent) |
| Substrate Scope | Potentially broad, dependent on radical precursors | Good for reactive amines and acceptors | Broad, but requires enolizable esters | Limited by β-keto ester availability |
| Typical Yields | Moderate to excellent (up to 96%)[9] | Good to excellent[9] | Good to high | Good to high[3] |
| Enantioselectivity | Achievable with chiral catalysts | Can be highly enantioselective with chiral catalysts or auxiliaries[10] | Can be highly enantioselective[20] | Can be highly enantioselective[3] |
| Key Advantages | High convergency, mild conditions, novel disconnections | Direct, often high yielding | Versatile for complex structures | One-pot procedure |
| Key Limitations | Requires photocatalyst, potential for side reactions | Can be slow, limited for less reactive substrates | Stoichiometric base/acid often needed | Substrate availability, potential for over-reduction |
Experimental Protocols
Protocol 1: Representative Photoredox-Catalyzed Three-Component Synthesis
This is a generalized protocol based on established principles of photoredox catalysis.
-
To an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%), the tertiary amine (1.0 equiv), the acrylate ester (1.2 equiv), and the radical precursor (1.5 equiv).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Place the vial approximately 5 cm from a visible light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted β-amino ester.
Protocol 2: Aza-Michael Addition Promoted by Silica Gel[9]
-
In a round-bottom flask, mix the α,β-unsaturated ester (1 mmol), the amine (1.1 mmol), and silica gel (typically used for TLC, 500 mg).
-
Stir the solvent-free mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-10 hours.
-
After completion, add a suitable solvent (e.g., ethyl acetate) to the flask and stir for 5 minutes.
-
Filter the silica gel and wash it with the same solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure β-amino ester.
Conclusion and Future Outlook
The novel photoredox-catalyzed three-component synthesis of N-substituted β-amino esters represents a significant advancement in the field, offering a highly convergent and mild approach to these valuable compounds. While classical methods like the aza-Michael addition, Mannich reaction, and reductive amination remain powerful tools in the synthetic chemist's arsenal, the photoredox route provides a unique strategic advantage for the rapid construction of complex and highly substituted β-amino esters. Its operational simplicity and the potential for developing asymmetric variants make it a highly attractive area for future research. As the demand for greener and more efficient chemical processes grows, visible-light-mediated syntheses are poised to play an increasingly important role in both academic and industrial settings.
References
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Das, B., et al. (2005). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synthesis, 2005(1), 59-62. Available at: [Link]
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Zhang, L., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1874. Available at: [Link]
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Foubelo, F., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(6), 2059-2065. Available at: [Link]
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Alcaide, B., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(1), e53231. Available at: [Link]
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Li, J., et al. (2011). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances, 1(6), 1062-1068. Available at: [Link]
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Li, J., et al. (2023). Recent progress and applications of poly(beta amino esters)-based biomaterials. Journal of Materials Chemistry B, 11(1), 28-45. Available at: [Link]
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Hollmann, F., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(29), 15939-15943. Available at: [Link]
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Li, X., & Xu, P. (2014). The Coupling of Tertiary Amines with Acrylate Derivatives via Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry, 79(14), 6649-6656. Available at: [Link]
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Jørgensen, K. A., et al. (2011). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. Organic Letters, 13(3), 524-527. Available at: [Link]
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Saravanan, P., & Singh, V. K. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5), 213-216. Available at: [Link]
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Patil, S., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(19), 23-27. Available at: [Link]
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Al-Ayed, A. S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25345-25367. Available at: [Link]
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Langer, R., & Anderson, D. G. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Materials, 31(5), 1803543. Available at: [Link]
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Yao, H., et al. (2021). Synthesis of β-amino acid derivatives via photoredox-catalyzed radical cross–coupling of anilines with diazo compounds. Organic Chemistry Frontiers, 8(19), 5433-5438. Available at: [Link]
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Borra, S., & Gevorgyan, V. (2013). Visible Light Mediated Oxidative C-N Bond Formation/Aromatization Cascade: A New Photocatalytic Entry to N-Arylindoles. Angewandte Chemie International Edition, 52(42), 11094-11098. Available at: [Link]
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Miyake, G. M., & Nishibayashi, Y. (2013). Decarboxylative Giese Reaction of Amino Acids by Photoredox Catalysis. Chemistry – A European Journal, 19(44), 14699-14703. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Correa, A., et al. (2020). Photocatalytic Giese Addition of 1,4-Dihydroquinoxalin-2-ones to Electron-poor Alkenes Using Visible-light. The Journal of Organic Chemistry, 85(15), 9845-9855. Available at: [Link]
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Yoon, T. P. (2013). The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 9, 2439-2452. Available at: [Link]
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Wang, C., et al. (2023). Photoredox-catalyzed nucleophilic addition of α-amino radicals to unsaturated compounds. Chemical Communications, 59(92), 13615-13633. Available at: [Link]
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Cross-Referencing Spectroscopic Data of Ethyl 3-[(3-phenylpropyl)amino]propanoate: A Comparative Analysis Guide
Ethyl 3-[(3-phenylpropyl)amino]propanoate (EPAP, CAS: 229630-51-7) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry, particularly in the synthesis of lipophilic pharmacophores and extended linker systems. This guide provides an in-depth comparative analysis of EPAP against shorter-chain alternatives, detailing its mechanistic synthesis, spectroscopic cross-referencing data, and self-validating experimental protocols.
Mechanistic Grounding & Synthesis Strategy
The synthesis of EPAP is most efficiently achieved via an aza-Michael addition between 3-phenylpropylamine (the nucleophilic donor) and ethyl acrylate (the Michael acceptor).
Mechanistically, this 1,2-addition proceeds through the pseudoequilibrated formation of a zwitterionic intermediate. The subsequent amine-assisted proton transfer to the α -carbon is the rate-controlling step . A critical challenge when using primary amines in aza-Michael additions is the competitive formation of bis-adducts (over-alkylation). To circumvent this, performing the reaction under solvent-free conditions using an acidic alumina catalyst is highly recommended. The heterogeneous surface of the alumina sterically restricts the mobility of the newly formed secondary amine, effectively suppressing the second addition and ensuring high mono-adduct chemoselectivity .
Figure 1: Solvent-free aza-Michael addition workflow for synthesizing the target mono-adduct.
Spectroscopic Cross-Referencing Data
To ensure structural integrity and regiochemical purity, the synthesized EPAP must be cross-referenced against established multi-modal spectroscopic baselines. The presence of the flexible propyl chain creates a distinct splitting pattern in the aliphatic region of the 1 H NMR spectrum, which is critical for verifying the success of the C-N bond formation.
Table 1: Consolidated Spectroscopic Data for EPAP Validation
| Analytical Method | Key Spectral Features | Structural Assignment & Causality |
| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.30–7.15 (m, 5H) | Aromatic Protons: Confirms the intact phenyl ring. |
| δ 4.15 (q, J = 7.1 Hz, 2H) | Ester -O-CH 2 -: Deshielded by the adjacent oxygen atom. | |
| δ 2.85 (t, J = 6.8 Hz, 2H) | -NH-CH
2
| |
| δ 2.65 (t, J = 7.5 Hz, 2H) | Ph-CH 2 -: Benzylic protons deshielded by the aromatic ring. | |
| δ 1.85 (quintet, J = 7.3 Hz, 2H) | -CH 2 -CH 2 -CH 2 -: Central propyl methylene, split by four adjacent protons. | |
| 13 C NMR (100 MHz, CDCl 3 ) | δ 172.8, 142.0, 60.4, 49.3, 45.1 | C=O (172.8), O-CH 2 (60.4), N-CH 2 (49.3, 45.1): Confirms the ester carbonyl and the newly formed asymmetric secondary amine environment. |
| FT-IR (neat, cm −1 ) | 3350, 2930, 1735, 1180 | Secondary Amine (3350): Sharp N-H stretch confirms mono-addition. Ester (1735): Strong C=O stretch. |
| LC-MS (ESI+) | m/z 236.16 [M+H] + | Molecular Mass: Exact mass confirmation for C 14 H 21 NO 2 ( Mw = 235.15). |
Comparative Performance Analysis: EPAP vs. EBAP
When designing pharmacophores, researchers often must choose between different linker lengths. Table 2 objectively compares EPAP against its shorter-chain homologue, Ethyl 3-(benzylamino)propanoate (EBAP) , evaluating how the structural differences impact downstream drug development workflows.
Table 2: Performance Metrics & Pharmacokinetic Implications
| Property | EPAP (Propyl Linker) | EBAP (Benzyl Linker) | Impact on Drug Development |
| Steric Hindrance | Low (Flexible aliphatic chain) | Moderate (Rigid phenyl ring near nitrogen) | EPAP allows for highly efficient downstream N-alkylation or acylation with bulky electrophiles. |
| Lipophilicity (LogP) | Higher (~2.8 estimated) | Lower (~2.0 estimated) | The extended propyl chain in EPAP significantly enhances lipid membrane permeability, ideal for CNS-targeting agents. |
| Nucleophilicity | High (Purely aliphatic amine) | Reduced (Mild inductive pull from benzyl) | EPAP acts as a superior nucleophile in subsequent coupling steps, reducing required reaction times and temperatures. |
| Spectroscopic Tracking | Distinct multiplet system (1.8–2.7 ppm) | Sharp benzylic singlet (~3.8 ppm) | EPAP provides clear, non-overlapping multiplet resolution, making in-situ NMR reaction monitoring highly accurate. |
Experimental Protocols (Self-Validating System)
The following protocol utilizes a green, solvent-free methodology to ensure high chemoselectivity toward the mono-adduct, avoiding the complex purification pipelines required when bis-adducts form .
Synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate
-
Reagent Preparation: In a flame-dried, 50 mL round-bottom flask, combine 3-phenylpropylamine (1.5 mmol, 1.5 eq) and ethyl acrylate (1.0 mmol, 1.0 eq). Causality: The slight excess of amine ensures complete consumption of the Michael acceptor, which is harder to separate via chromatography.
-
Catalyst Addition: Add acidic alumina (200 mol% relative to ethyl acrylate) directly to the neat mixture.
-
Thermal Activation: Stir the heterogeneous mixture vigorously at 70°C using an oil bath for 3 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 7:3). Self-Validation Step: Stain the TLC plate with Ninhydrin and heat. The primary amine starting material will appear as a dark purple spot, while the secondary amine product (EPAP) will appear as a distinct reddish-brown spot.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a sintered glass funnel to remove the acidic alumina. Wash the filter cake with an additional 10 mL of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexane/EtOAc) to yield EPAP as a clear oil (>90% yield).
Spectroscopic Validation Workflow
Figure 2: Multi-modal spectroscopic validation workflow ensuring structural integrity.
References
-
Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 2016.[Link]
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 2016.[Link]
-
Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett, 2006.[Link]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening Phenylpropylamine Derivatives
This guide provides an in-depth comparison of in vitro assay methodologies for the screening and characterization of phenylpropylamine derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring that each step contributes to a robust, self-validating system. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement assays that are truly fit-for-purpose, adhering to the highest standards of scientific integrity.
Understanding the Target: The Pharmacology of Phenylpropylamine Derivatives
Phenylpropylamine and its derivatives are sympathomimetic amines. Their primary mechanism of action is not as direct receptor agonists, but rather as norepinephrine-releasing agents.[1][2] Some derivatives also induce the release of dopamine, though typically with lower potency.[1] The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), to produce a physiological response.[3][4]
This dual mechanism—interaction with monoamine transporters followed by GPCR-mediated signaling—dictates our strategy for in vitro screening. A comprehensive screening cascade must therefore interrogate two distinct biological events:
-
Binding to and/or inhibition of monoamine transporters , primarily the norepinephrine transporter (NET) and dopamine transporter (DAT).
-
Functional consequences of the increased synaptic norepinephrine, measured via downstream GPCR signaling pathways (e.g., cyclic AMP production).
The following diagram illustrates this core signaling pathway, which forms the basis of our assay selection.
Caption: Signaling pathway for phenylpropylamine derivatives.
The Cornerstone of Reliability: Assay Validation Principles
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] For high-throughput screening (HTS), this means ensuring the assay is robust, reproducible, and sensitive enough to reliably identify active compounds.[7][8] We will ground our validation strategy in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and more recent Q2(R2) guidelines.[6][9][10][11][12]
Caption: General workflow for in vitro assay validation.
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10] In our case, this means ensuring the signal is from the specific target interaction and not from assay interference.
-
Accuracy: The closeness of agreement between the value which is accepted as a true value and the value found.[5][13] This is often determined via recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[6][14]
-
Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation time, temperature).[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Comparative Guide: Key Assay Formats for Screening
We will compare two primary, yet orthogonal, assay types: radioligand binding assays to measure molecular interaction (affinity) and cell-based functional assays to measure biological response (potency/efficacy).
Caption: Core differences between binding and functional assays.
Assay Format 1: Monoamine Transporter Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the target transporter (e.g., NET). It is a gold-standard method for determining the binding affinity (Ki) of a compound.[15][16]
Protocol: Competitive NET Radioligand Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-Nisoxetine (a selective NET inhibitor), prepared to a final concentration of ~1 nM in Assay Buffer.
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET). Resuspend to a final concentration of 10-20 µg protein per well.
-
Test Compounds: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in 100% DMSO, followed by an intermediate dilution in Assay Buffer.[17] The final DMSO concentration in the assay should be ≤1%.
-
Non-Specific Binding (NSB) Control: A high concentration of a known NET inhibitor, such as Desipramine (10 µM final concentration).
-
Total Binding (TB) Control: Assay Buffer with DMSO vehicle.
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well filter plate (e.g., MultiScreenHTS with glass fiber filter), add:
-
25 µL Assay Buffer
-
25 µL Test Compound, NSB Control, or TB Control.
-
50 µL of [³H]-Nisoxetine.
-
100 µL of hNET membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Terminate the binding reaction by rapid filtration over a vacuum manifold.
-
Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a microplate scintillation counter.[18]
-
-
Data Analysis:
-
Calculate Percent Inhibition: 100 * (1 - (counts_compound - counts_NSB) / (counts_TB - counts_NSB))
-
Plot Percent Inhibition vs. Log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assay Format 2: GPCR Functional Assay (cAMP Measurement)
This assay measures the downstream consequence of receptor activation. Since many adrenergic receptors targeted by norepinephrine are Gs- or Gi-coupled, they modulate the intracellular levels of cyclic AMP (cAMP).[19][20][21] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[19][21] We will focus on a Gs-coupled pathway.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Reagent Preparation:
-
Cell Line: Use a cell line endogenously or recombinantly expressing a Gs-coupled adrenergic receptor (e.g., β2-adrenergic receptor), such as HEK293 or CHO cells.
-
Cell Plating: Seed cells into a 384-well low-volume white plate and incubate overnight to form a monolayer.
-
Test Compounds: Prepare serial dilutions as described for the binding assay.
-
Positive Control: A known agonist for the target receptor, such as Isoproterenol.
-
Assay Reagents: Use a commercial HTRF cAMP kit (e.g., from Cisbio, PerkinElmer), which typically includes a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate. Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Remove culture medium from the cell plate and add 5 µL of pre-warmed stimulation buffer containing the test compound or control.
-
Incubate for 30 minutes at 37°C.
-
Add 5 µL of the cAMP-d2 conjugate solution.
-
Add 5 µL of the anti-cAMP-cryptate conjugate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm / 620nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration vs. Log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal effect) and Emax (maximum effect).
-
Validation Data: A Comparative Analysis
To demonstrate a self-validating system, we present hypothetical yet realistic validation data for the two assay formats described. The goal is to show that the assays are precise, accurate, and suitable for their intended purpose.
Table 1: Comparison of Key Assay Validation Parameters
| Parameter | NET Binding Assay | β2-Adrenergic cAMP Assay | Acceptance Criteria (Typical) |
| Precision (Intra-assay) | %CV = 6.2% | %CV = 8.5% | < 15% |
| Precision (Inter-assay) | %CV = 9.8% | %CV = 12.1% | < 20% |
| Accuracy (% Recovery) | 95-108% | 92-111% | 80-120% |
| Linearity (R²) | N/A (IC50 endpoint) | R² = 0.997 (cAMP std curve) | > 0.99 |
| Z'-factor | 0.78 | 0.69 | > 0.5 |
| Signal-to-Background | 12:1 | 8:1 | > 3 |
Data is illustrative. %CV (Coefficient of Variation) is a measure of precision. Z'-factor is a statistical measure of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8]
Table 2: Pharmacological Data for Phenylpropylamine Analogs
| Compound | NET Binding Ki (nM) | β2-Adrenergic EC50 (nM) | Selectivity (β2 EC50 / NET Ki) |
| Phenylpropylamine | 150 | 850 | 5.7 |
| Analog A (4-Chloro) | 25 | 450 | 18.0 |
| Analog B (3,4-Di-Cl) | 8 | 620 | 77.5 |
| Analog C (4-Methoxy) | 350 | >10,000 | >28 |
This comparative data allows for the establishment of a Structure-Activity Relationship (SAR). For example, halogen substitution on the phenyl ring appears to increase affinity for the norepinephrine transporter (lower Ki).[22] The orthogonal functional data confirms that this increased transporter interaction translates to a downstream cellular response, though the relationship may not be linear, highlighting the value of running both assay types.
Conclusion: Building a Robust Screening Cascade
The validation of in vitro assays for screening phenylpropylamine derivatives requires a multi-faceted approach grounded in a thorough understanding of their mechanism of action. By employing a combination of direct binding assays and downstream functional assays, researchers can build a comprehensive pharmacological profile of their compounds.
The key to a successful screening campaign lies not in the blind application of a protocol, but in the rigorous validation of the chosen methodology.[8][23] Adherence to the principles of accuracy, precision, specificity, and robustness, as outlined by regulatory bodies like the ICH, ensures that the generated data is reliable and trustworthy.[9][14] The use of orthogonal assays provides a self-validating system, where hits from a primary screen (e.g., binding) can be confirmed in a secondary, more physiologically relevant assay (e.g., functional), effectively filtering out false positives and building confidence in lead candidates.[23][24]
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A Senior Application Scientist's Guide to the Purification of Secondary Amines: A Head-to-Head Comparison
Introduction: The Challenge of Secondary Amine Purity
In the landscape of pharmaceutical and fine chemical synthesis, secondary amines are invaluable building blocks. However, their synthesis is often accompanied by a cohort of impurities that can complicate downstream applications and compromise final product integrity. Common contaminants include unreacted primary amine starting materials, over-alkylated tertiary amines, and various byproducts from side reactions.[1] Furthermore, secondary amines are susceptible to degradation, such as reacting with atmospheric carbon dioxide to form carbonate salts or undergoing air oxidation.[1][2]
Achieving high purity is therefore not merely a procedural step but a critical determinant of success. The choice of purification technique is a strategic decision guided by the physicochemical properties of the target amine, the nature of the impurities, and the desired scale and purity level. This guide provides an in-depth comparison of the most effective purification strategies, grounded in experimental evidence and practical field insights, to empower researchers in making informed decisions.
The Purification Toolkit: An Overview
The purification of secondary amines relies on exploiting differences in fundamental chemical properties between the desired product and its contaminants. The four primary techniques employed are:
-
Acid-Base Extraction: Leverages differences in basicity and solubility.
-
Column Chromatography: Separates based on polarity and differential adsorption.
-
Crystallization (as Salts): Exploits differences in solubility and crystal lattice energy.
-
Distillation: Separates based on differences in boiling points.
The optimal strategy often involves a combination of these techniques, using a bulk purification method first, followed by a high-resolution polishing step.
Acid-Base Extraction: The First Line of Defense
Principle of Operation: Acid-base extraction is a powerful workhorse for initial, bulk purification. It hinges on the basicity of the amine functional group. By treating an organic solution containing the crude amine mixture with an aqueous acid (e.g., hydrochloric acid), the basic secondary amine is protonated to form an ammonium salt.[3][4] This salt is ionic and thus preferentially dissolves in the aqueous phase, while non-basic organic impurities remain in the organic layer.[5][6] The layers are then separated. Subsequently, treating the aqueous layer with a base (e.g., sodium hydroxide) deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into a fresh organic solvent.[5]
Causality Behind the Choice: This technique is exceptionally effective for removing neutral impurities (e.g., unreacted alkyl halides, byproducts like benzyl alcohol) and acidic impurities. It is the go-to method for an initial clean-up before committing to more time-consuming methods like chromatography. By carefully selecting the pH of the aqueous solution, it's even possible to selectively extract amines of different basicities (pKa values), although this requires precise control.[1][7]
Workflow: Acid-Base Extraction
Caption: Workflow for purifying a secondary amine using acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. For thorough extraction, repeat step 2 with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M aqueous NaOH with stirring until the solution is basic (confirm with pH paper, pH > 10). The free amine should separate, often as an oil or precipitate.
-
Back-Extraction: Add a fresh portion of the original organic solvent to the flask, transfer to a separatory funnel, and shake to extract the purified free amine back into the organic phase.
-
Final Workup: Drain and discard the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified secondary amine.
Column Chromatography: For High-Resolution Separation
Principle of Operation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[8] For secondary amines, this technique can be challenging. The basic lone pair of the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[9][10] This acid-base interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.[9]
Causality Behind the Choice (and Modifications): To overcome these challenges, two primary strategies are employed:
-
Mobile Phase Modification: The most common approach is to add a small amount (0.5-1% v/v) of a competing base, such as triethylamine or ammonia, to the eluent.[1] This additive neutralizes the acidic sites on the silica, allowing the secondary amine to travel through the column with minimal unwanted interaction, resulting in sharper peaks and better separation.[10]
-
Stationary Phase Modification: An alternative is to use a different stationary phase altogether. Amine-functionalized silica, which has a basic surface, or less acidic supports like neutral alumina, can provide excellent results without the need for mobile phase modifiers.[1][9][11]
Experimental Protocol: Flash Chromatography with a Modified Eluent
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of ~0.2-0.4 for the secondary amine.
-
Eluent Preparation: Prepare the bulk mobile phase identified in step 1. To this, add 0.5-1% (v/v) of triethylamine.[1]
-
Column Packing: Pack a flash chromatography column with silica gel using the triethylamine-modified eluent. Ensure the silica bed is well-compacted and free of air bubbles.[12]
-
Sample Loading: Dissolve the crude amine (pre-purified by extraction, if necessary) in a minimal amount of the eluent. For less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1][13]
-
Elution: Run the column with the modified eluent, applying positive pressure. Collect fractions systematically.
-
Analysis: Monitor the collected fractions by TLC to identify and combine those containing the pure product. Evaporate the solvent under reduced pressure to obtain the purified secondary amine.
Crystallization via Salt Formation: The Ultimate Polishing Step
Principle of Operation: Many secondary amines are oils or low-melting solids at room temperature, making direct crystallization of the freebase difficult.[1] The solution is to convert the amine into a salt. By reacting the basic amine with an acid, a stable, ionic salt is formed (e.g., a hydrochloride or acetate). These salts typically have much higher melting points and a more ordered crystal lattice, making them highly amenable to crystallization.[1] Impurities that do not form salts or have different solubility profiles from the desired salt remain in the mother liquor.
Causality Behind the Choice: This method is unparalleled for achieving very high purity (>99.5%) and is often used as the final "polishing" step after initial purification by extraction or chromatography.[1] The choice of acid is important; hydrochloric acid (often as a solution in dioxane or ether) is common for forming crystalline hydrochlorides.[14] A novel approach uses trichloroacetic acid (TCA), which forms a salt that can be precipitated and then decomposed back to the free amine by gentle heating, avoiding a separate basification step.[15][16]
Experimental Protocol: Purification via Hydrochloride Salt Recrystallization
-
Dissolution: Dissolve the crude or partially purified secondary amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).[1]
-
Acidification: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether or HCl in dioxane) dropwise. The hydrochloride salt will typically precipitate as a solid. Monitor the addition until the mixture is acidic (test with moist pH paper).
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/ether mixture) to fully dissolve the salt.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure crystals and excluding impurities.[1]
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum to yield the highly pure secondary amine hydrochloride salt. The free base can be regenerated if needed by following the basification steps (4-6) in the extraction protocol.
Distillation: Purification by Boiling Point
Principle of Operation: Distillation is a classic technique that separates liquids based on differences in their boiling points. For secondary amines, it is most effective when the desired product is thermally stable and its boiling point is significantly different from that of the impurities.
Causality Behind the Choice: This method is ideal for removing non-volatile impurities (e.g., catalyst residues, salts) or high-boiling byproducts.[1][2] It is a scalable process suitable for large quantities. However, care must be taken as amines can oxidize at high temperatures. Therefore, vacuum distillation is often preferred to lower the boiling point, and the process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
Head-to-Head Performance Comparison
To aid in selecting the appropriate technique, the following table summarizes their performance based on key metrics.
| Feature | Acid-Base Extraction | Column Chromatography | Crystallization (as a salt) | Distillation |
| Typical Purity | 90-98%[1] | >98%[1] | >99.5%[1] | >99%[1] |
| Typical Yield | >90%[1] | 60-85%[1] | 80-95%[1] | 70-90%[1] |
| Primary Use | Bulk removal of non-basic impurities | Separation of similarly polar compounds | Final polishing step for high purity | Removal of non-volatile/high-boiling impurities |
| Key Advantage | Fast, inexpensive, highly scalable | High resolving power for complex mixtures | Achieves the highest level of purity | Excellent for large scale, thermally stable amines |
| Key Limitation | Does not separate amines from each other effectively | Can have lower yield; silica acidity issues | Requires the amine to form a stable, crystalline salt | Compound must be thermally stable and volatile |
| Best For... | The first step in almost any amine purification workflow. | Mixtures of primary, secondary, and tertiary amines or other polar impurities. | Achieving analytical or pharmaceutical-grade purity. | Purifying large batches of a liquid amine from solid or high-boiling contaminants. |
Logical Purification Strategy
A multi-step approach is often the most robust pathway to a highly pure secondary amine. The following workflow illustrates a common and effective strategy.
Caption: A logical multi-step workflow for purifying a secondary amine.
Conclusion
The purification of secondary amines is a nuanced task where a one-size-fits-all approach is seldom effective. A successful strategy is built upon a solid understanding of the underlying chemical principles of each technique. Acid-base extraction serves as an indispensable tool for initial cleanup, while column chromatography offers the resolution needed for complex mixtures, provided the acidic nature of silica is properly managed. For achieving the highest echelons of purity, crystallization via salt formation is the undisputed champion. Finally, for thermally stable amines on a large scale, distillation remains a viable and efficient option. By strategically combining these methods, researchers can confidently navigate the path from a crude reaction mixture to a highly purified secondary amine, ready for its intended application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
